molecular formula C9H13N3O4 B12373371 2'-Deoxycytidine-d13

2'-Deoxycytidine-d13

Número de catálogo: B12373371
Peso molecular: 240.30 g/mol
Clave InChI: CKTSBUTUHBMZGZ-ROKXRUNHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2'-Deoxycytidine-d13 is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C9H13N3O4

Peso molecular

240.30 g/mol

Nombre IUPAC

5,6-dideuterio-4-(dideuterioamino)-1-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D,3D2,4D2,5D,6D,8D,13D,14D/hD2

Clave InChI

CKTSBUTUHBMZGZ-ROKXRUNHSA-N

SMILES isomérico

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H]

SMILES canónico

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Deoxycytidine-d13 and its Application as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and reliability of analytical data are paramount. 2'-Deoxycytidine, a fundamental component of deoxyribonucleic acid (DNA), and its stable isotope-labeled counterparts play a crucial role in achieving this accuracy. This technical guide provides a comprehensive overview of 2'-Deoxycytidine-d13, a deuterated form of 2'-Deoxycytidine, with a primary focus on its application as an internal standard in mass spectrometry-based bioanalytical methods.

2'-Deoxycytidine is a deoxyribonucleoside composed of a cytosine base attached to a deoxyribose sugar.[1][2] Its levels and the presence of its modified forms can serve as important biomarkers in various physiological and pathological states, including cancer and viral infections. Consequently, the accurate quantification of 2'-Deoxycytidine in biological matrices such as plasma, urine, and tissue is of significant interest to researchers.

The core challenge in quantitative bioanalysis lies in overcoming the variability inherent in the analytical process. This variability can arise from sample preparation steps, such as extraction and protein precipitation, as well as from instrumental factors like injection volume and ionization efficiency in the mass spectrometer. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for addressing these challenges. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[3][4]

This compound is a deuterated analog of 2'-Deoxycytidine. While the specific "d13" designation is not commonly documented in commercially available standards, this guide will use a commonly available deuterated form, 2'-Deoxycytidine-d2, as a representative example to illustrate the principles and methodologies. The fundamental concepts and applications described herein are directly transferable to other deuterated or stable isotope-labeled versions of 2'-Deoxycytidine. The primary and indispensable use of these labeled compounds is to serve as internal standards in quantitative assays, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3]

Core Principles of Internal Standardization with this compound

The utility of a deuterated internal standard like this compound is rooted in the principle of isotope dilution mass spectrometry. By introducing a known and constant amount of the deuterated standard into every sample, calibrator, and quality control sample at the very beginning of the analytical workflow, it experiences the same analytical variations as the endogenous, unlabeled analyte. Because the deuterated standard is chemically identical to the analyte, it exhibits the same behavior during sample extraction, chromatographic separation, and ionization. However, due to its higher mass, it is distinguishable by the mass spectrometer.

The quantification is therefore based on the ratio of the signal from the analyte to the signal from the internal standard. This ratio remains constant even if there are variations in sample recovery or instrument response, leading to significantly improved accuracy and precision in the final concentration measurement.

Quantitative Data

The following table summarizes the key quantitative properties of 2'-Deoxycytidine and its representative deuterated analog, 2'-Deoxycytidine-d2.

Property2'-Deoxycytidine2'-Deoxycytidine-d2 Monohydrate
Chemical Formula C₉H₁₃N₃O₄C₉H₁₁D₂N₃O₄·H₂O
Molar Mass 227.22 g/mol 247.25 g/mol
Exact Mass 227.0906 g/mol 229.1032 g/mol (anhydrous)
Appearance White crystalline powderPale Yellow Solid
Solubility Soluble in water and DMSOSlightly soluble in Methanol and Water

Experimental Protocol: Quantification of 2'-Deoxycytidine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantification of 2'-Deoxycytidine in human plasma using a deuterated internal standard. This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

Reagents and Materials
  • 2'-Deoxycytidine (analyte) reference standard

  • Deuterated 2'-Deoxycytidine (e.g., 2'-Deoxycytidine-¹⁵N₃ or a suitable deuterated version) as the internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2'-Deoxycytidine in 10 mL of methanol/water (50:50, v/v).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of the deuterated 2'-Deoxycytidine in 1 mL of methanol/water (50:50, v/v).

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with methanol/water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol/water (50:50, v/v).

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2'-Deoxycytidine: 228.1 → 112.1 (quantifier), additional transition for confirmation (qualifier) can be used.

    • Deuterated 2'-Deoxycytidine (e.g., ¹⁵N₃): 231.1 → 115.1

Data Analysis
  • Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Determine the concentration of 2'-Deoxycytidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

experimental_workflow Experimental Workflow for Quantification of 2'-Deoxycytidine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add Deuterated Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Analyte Concentration cal_curve->quantification

Caption: Workflow for 2'-Deoxycytidine quantification.

internal_standard_principle Principle of Internal Standardization cluster_sample Biological Sample cluster_process Analytical Process cluster_detection MS Detection analyte Analyte (2'-Deoxycytidine) extraction Sample Extraction analyte->extraction internal_standard Internal Standard (Deuterated) internal_standard->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization analyte_signal Analyte Signal ionization->analyte_signal is_signal IS Signal ionization->is_signal ratio Ratio (Analyte Signal / IS Signal) = Accurate Quantification analyte_signal->ratio is_signal->ratio

Caption: Internal standardization principle.

Conclusion

The use of deuterated internal standards, such as this compound (or its readily available analogs), is an indispensable practice in modern bioanalysis. It provides the necessary framework for developing robust, accurate, and precise quantitative methods that can withstand the rigors of regulatory scrutiny and contribute to the advancement of drug development and clinical research. This technical guide has outlined the core principles, provided essential quantitative data, and detailed a representative experimental protocol to aid researchers in the successful implementation of this powerful analytical technique. By adhering to these principles and methodologies, scientists can ensure the generation of high-quality data for their critical research endeavors.

References

An In-depth Technical Guide to Deuterated 2'-Deoxycytidine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure and Properties

Deuterated 2'-Deoxycytidine is a synthetic version of the naturally occurring nucleoside where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to its unlabeled counterpart. This similarity is crucial for its function as an ideal internal standard.

Below is a table summarizing the key chemical and physical properties of 2'-Deoxycytidine and its deuterated analog, 2'-Deoxy-N-methyl-cytidine-d₃, which serves as a representative example.

Property2'-Deoxycytidine2'-Deoxy-N-methyl-cytidine-d₃
Synonyms dC, Cytosine deoxyriboside2'-Deoxy-N-methylcytidine-d₃, 2'-Deoxy-N4-methylcytidine-d₃
Molecular Formula C₉H₁₃N₃O₄[1]C₁₀H₁₂D₃N₃O₄[2]
Molecular Weight 227.22 g/mol [1]244.26 g/mol [2]
CAS Number 951-77-9[1]Unlabeled: 22882-02-6
Appearance White crystalline powderNot specified, likely a solid
Melting Point 207-210 °CNot specified
Solubility Soluble in water and DMSONot specified
Storage -20°CNot specified, typically stored at low temperatures

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The utility of deuterated 2'-Deoxycytidine lies in the analytical technique of Isotope Dilution Mass Spectrometry. This method provides highly accurate and precise quantification by correcting for variations that can occur during sample preparation and analysis.

The core principle involves adding a known amount of the deuterated internal standard to the unknown sample at the earliest stage of processing. Because the deuterated standard is chemically identical to the analyte of interest (unlabeled 2'-Deoxycytidine), it will behave in the same manner during extraction, purification, and ionization in the mass spectrometer. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the analyte to the signal from the internal standard, an accurate concentration of the analyte in the original sample can be determined.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Unknown Analyte Concentration) Spike Add Known Amount of Deuterated Internal Standard Sample->Spike Spiking Extraction Extraction & Purification Spike->Extraction LC LC Separation Extraction->LC Processed Sample MS Mass Spectrometry (Detection of Analyte & Standard) LC->MS Quant Quantification (Based on Analyte/Standard Ratio) MS->Quant cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Standards Prepare Calibration Standards Sample Aliquot Sample Standards->Sample IS_Sol Prepare Internal Standard Solution Spike Spike with Internal Standard IS_Sol->Spike Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis Transfer->LCMS Data Data Processing & Quantification LCMS->Data dC 2'-Deoxycytidine dCMP dCMP dC->dCMP Deoxycytidine Kinase dUMP dUMP dCMP->dUMP dCMP Deaminase dCDP dCDP dCMP->dCDP dCMP Kinase dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA dCTP dCTP dCDP->dCTP Nucleoside Diphosphate Kinase dCTP->DNA

References

Synthesis of 2'-Deoxycytidine-d13: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2'-Deoxycytidine-d13, a heavily labeled isotopologue of the naturally occurring nucleoside. The incorporation of deuterium (B1214612) at all non-exchangeable positions of 2'-deoxycytidine (B1670253) offers a powerful tool for various research applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. This document outlines a plausible multi-step chemical synthesis, compiling and adapting methodologies from established literature to achieve the target molecule.

Proposed Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of Perdeuterated 2-Deoxy-D-ribose: The sugar moiety is synthesized with complete deuterium incorporation.

  • Synthesis of Perdeuterated Cytosine: The pyrimidine (B1678525) base is prepared with all non-exchangeable hydrogens replaced by deuterium.

  • Glycosylation and Deprotection: The deuterated base and sugar are coupled, followed by the removal of protecting groups to yield the final product.

Due to the absence of a single published procedure for this compound, this guide proposes a convergent synthesis strategy, leveraging established methods for the preparation of deuterated precursors and their subsequent coupling.

Part 1: Synthesis of Perdeuterated 2-Deoxy-D-ribose (d7)

A key starting material for this synthesis is perdeuterated 2-deoxy-D-ribose. A practical synthetic route has been described, starting from a deuterated butynoate precursor.

Key Transformations and Quantitative Data
StepReactionKey ReagentsYield (%)Isotopic Purity (%)Reference
1Reduction and DeuterationLiAlD4, D2O->98[1]
2Asymmetric EpoxidationTi(O-i-Pr)4, (+)-DET, t-BuOOH--[1]
3Epoxide Isomerization and OpeningNaCN--[1]
4Reduction and CyclizationDIBAL-D->98[1]
5ToluoylationTol-Cl, Pyridine (B92270)--[1]

Note: Specific yields for intermediate steps were not provided in the primary literature; however, the overall strategy is reported as practical.

Experimental Protocol: Synthesis of 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose-d7

Adapted from Goering et al., J. Org. Chem. 1993.

  • Preparation of (Z)-[2,3-D2]-2-Butene-1,4-diol: A solution of 2-butyne-1,4-diol (B31916) in THF is treated with LiAlD4, followed by quenching with D2O to yield the deuterated diol.

  • Sharpless Asymmetric Epoxidation: The diol is subjected to asymmetric epoxidation using titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide to produce the corresponding epoxy alcohol.

  • Tandem Epoxide Isomerization and Opening: The epoxy alcohol is treated with sodium cyanide to induce a tandem isomerization and epoxide opening, leading to the formation of a lactone intermediate.

  • Reduction and Cyclization: The lactone is protected as its TBDMS ether and subsequently reduced with deuterated diisobutylaluminum hydride (DIBAL-D) to form the perdeuterated deoxyribofuranoside.

  • Protection: The resulting deuterated 2-deoxy-D-ribose is protected with toluoyl chloride in pyridine to yield 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose-d7, which is suitable for the subsequent glycosylation reaction.

Logical Workflow for Perdeuterated Deoxyribose Synthesis

G cluster_0 Synthesis of Perdeuterated 2-Deoxy-D-ribose Butynediol Butynediol Deuterated_Diol Deuterated_Diol Butynediol->Deuterated_Diol LiAlD4, D2O Epoxy_Alcohol Epoxy_Alcohol Deuterated_Diol->Epoxy_Alcohol Asymmetric Epoxidation Lactone Lactone Epoxy_Alcohol->Lactone NaCN Protected_Deoxyribose Protected_Deoxyribose Lactone->Protected_Deoxyribose 1. TBDMSCl 2. DIBAL-D 3. Tol-Cl

Caption: Key steps in the synthesis of protected perdeuterated 2-deoxy-D-ribose.

Part 2: Synthesis of Perdeuterated Cytosine (d4)

The synthesis of perdeuterated cytosine can be achieved through H-D exchange reactions on cytosine or a suitable precursor.

Key Transformations and Quantitative Data
StepReactionKey ReagentsYield (%)Isotopic Purity (%)Reference
1H-D ExchangeD2O, Pd/C, D2 (cat.)>90>95
Experimental Protocol: Perdeuteration of Cytosine

Adapted from Sajiki et al., Heterocycles 2005.

  • Catalytic H-D Exchange: Cytosine is suspended in D2O in the presence of a catalytic amount of Pd/C. The reaction mixture is stirred under a deuterium gas atmosphere at elevated temperature (e.g., 160 °C) in a sealed vessel for 24-48 hours.

  • Isolation: After cooling, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield perdeuterated cytosine. The product can be further purified by recrystallization from D2O.

Signaling Pathway for Cytosine Deuteration

G cluster_1 Deuteration of Cytosine Cytosine Cytosine Perdeuterated_Cytosine Perdeuterated_Cytosine Cytosine->Perdeuterated_Cytosine Pd/C, D2O, D2 (cat.), Δ

Caption: Catalytic hydrogen-deuterium exchange for the synthesis of perdeuterated cytosine.

Part 3: Glycosylation and Deprotection

The final stage involves the coupling of the perdeuterated sugar and base, followed by the removal of protecting groups. A common method for this is the silyl-Hilbert-Johnson reaction.

Key Transformations and Quantitative Data
StepReactionKey ReagentsYield (%)Reference
1Silylation of CytosineHMDS, (NH4)2SO4-
2GlycosylationProtected Deuterated Deoxyribose, TMS-OTf~60-70
3DeprotectionNH3/MeOH>90
Experimental Protocol: Synthesis of this compound

Adapted from methods for nucleoside synthesis.

  • Silylation of Perdeuterated Cytosine: Perdeuterated cytosine is suspended in hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of ammonium (B1175870) sulfate (B86663) and heated at reflux until a clear solution is obtained. The excess HMDS is removed under vacuum to yield the silylated cytosine derivative.

  • Glycosylation: The silylated cytosine is dissolved in a dry aprotic solvent (e.g., acetonitrile) and cooled to 0 °C. A solution of 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose-d7 in the same solvent is added, followed by the dropwise addition of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). The reaction is stirred at room temperature until completion (monitored by TLC).

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.

  • Deprotection: The protected deuterated 2'-deoxycytidine is dissolved in methanolic ammonia (B1221849) and stirred at room temperature in a sealed vessel until the deprotection is complete (monitored by TLC). The solvent is evaporated, and the residue is purified by recrystallization or chromatography to afford this compound.

Overall Synthesis Workflow

G cluster_2 Final Assembly and Deprotection Perdeuterated_Deoxyribose Perdeuterated_Deoxyribose Protected_dC_d13 Protected_dC_d13 Perdeuterated_Deoxyribose->Protected_dC_d13 Perdeuterated_Cytosine Perdeuterated_Cytosine Silylated_Cytosine Silylated_Cytosine Perdeuterated_Cytosine->Silylated_Cytosine HMDS Silylated_Cytosine->Protected_dC_d13 Glycosylation with Perdeuterated Deoxyribose 2_Deoxycytidine_d13 2_Deoxycytidine_d13 Protected_dC_d13->2_Deoxycytidine_d13 NH3/MeOH

Caption: Final steps in the synthesis of this compound.

Conclusion

The synthesis of this compound is a challenging but feasible endeavor that requires a multi-step approach. By combining established methods for the preparation of perdeuterated building blocks—the deoxyribose sugar and the cytosine base—and employing standard glycosylation and deprotection protocols, it is possible to obtain the desired isotopically labeled nucleoside. The protocols and data presented in this guide, compiled from the scientific literature, provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this valuable compound for their specific applications. Careful optimization of each step will be crucial for maximizing the overall yield and isotopic purity of the final product.

References

Unraveling the Nuances: A Technical Guide to 2'-Deoxycytidine and its Deuterated Analog, 2'-Deoxycytidine-d13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precision of analytical techniques and the clarity of metabolic pathway elucidation are paramount. Stable isotope-labeled compounds have emerged as indispensable tools in achieving this precision. This guide provides an in-depth technical comparison of 2'-Deoxycytidine and its deuterated analog, 2'-Deoxycytidine-d13, outlining their core differences, applications, and the experimental protocols essential for their use.

Core Differences and Physicochemical Properties

2'-Deoxycytidine is a naturally occurring pyrimidine (B1678525) deoxyribonucleoside, a fundamental building block of deoxyribonucleic acid (DNA).[1][2][3][4] Its structure consists of a cytosine base attached to a deoxyribose sugar. This compound is a synthetic analog of 2'-Deoxycytidine in which 13 hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic substitution is the primary differentiator between the two molecules, leading to a significant difference in molecular weight while maintaining nearly identical chemical structures and reactivity.[5] This property makes this compound an ideal internal standard for quantitative mass spectrometry-based assays.

The key distinction lies in their mass, which allows for their differentiation in mass spectrometry. This difference in mass does not significantly alter the chemical properties, making this compound an excellent tracer and internal standard that behaves almost identically to its endogenous counterpart in biological systems.

Table 1: Comparison of Physicochemical Properties

Property2'-DeoxycytidineThis compound
Molecular Formula C₉H₁₃N₃O₄C₉D₁₃N₃O₄
Molecular Weight 227.22 g/mol ~240.30 g/mol (calculated)
Appearance White crystalline powderNot specified, typically a solid
Solubility Soluble in waterExpected to be soluble in water
Melting Point 201-209 °CNot specified

Applications in Research and Drug Development

The primary application of 2'-Deoxycytidine in research is as a fundamental component in studies of DNA synthesis, repair, and methylation. It is also a precursor in the synthesis of various antiviral and anticancer nucleoside analogs.

This compound , by virtue of its isotopic label, serves two critical functions:

  • Internal Standard in Quantitative Analysis: In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard for the accurate quantification of unlabeled 2'-Deoxycytidine in biological samples. Its similar chromatographic behavior and ionization efficiency to the analyte, coupled with its distinct mass, allow for precise correction of variations in sample preparation and instrument response.

  • Tracer in Metabolic Studies: As a stable isotope tracer, this compound can be introduced into cellular or animal models to trace the metabolic fate of deoxycytidine. This allows researchers to elucidate pathways of nucleotide metabolism, such as the pyrimidine salvage pathway, and to study the kinetics of DNA synthesis and turnover.

Experimental Protocols

Quantification of 2'-Deoxycytidine using LC-MS/MS with Isotope Dilution

This protocol outlines the general steps for the quantification of 2'-Deoxycytidine in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

1. Sample Preparation:

  • To a known volume or weight of the biological sample, add a precise amount of this compound solution of known concentration.
  • Perform protein precipitation by adding a solvent such as methanol (B129727) or acetonitrile (B52724).
  • Vortex and centrifuge the sample to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Employ a reverse-phase C18 column for the separation of 2'-Deoxycytidine from other sample components. A typical mobile phase would consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 2'-Deoxycytidine and this compound.
  • 2'-Deoxycytidine transition: e.g., m/z 228.1 → 112.1
  • This compound transition: e.g., m/z 241.2 → 119.1 (Note: exact m/z values may vary slightly based on instrumentation and adduction)

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Generate a calibration curve using standards of known 2'-Deoxycytidine concentrations and a fixed concentration of the internal standard.
  • Determine the concentration of 2'-Deoxycytidine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Metabolic Tracing using this compound

This protocol provides a general workflow for tracing the incorporation of 2'-Deoxycytidine into cellular DNA.

1. Cell Culture and Labeling:

  • Culture cells of interest to the desired confluency.
  • Replace the normal growth medium with a medium containing a known concentration of this compound.
  • Incubate the cells for a specific period to allow for the uptake and incorporation of the labeled nucleoside into newly synthesized DNA.

2. DNA Extraction and Hydrolysis:

  • Harvest the cells and extract genomic DNA using a standard DNA extraction kit or protocol.
  • Enzymatically hydrolyze the extracted DNA to its constituent deoxyribonucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

3. LC-MS/MS Analysis:

  • Analyze the hydrolyzed DNA sample using an LC-MS/MS method optimized for the separation and detection of deoxyribonucleosides.
  • Monitor for the presence of both unlabeled 2'-Deoxycytidine and labeled this compound.

4. Data Analysis:

  • Determine the isotopic enrichment of 2'-Deoxycytidine by calculating the ratio of the peak area of this compound to the sum of the peak areas of labeled and unlabeled 2'-Deoxycytidine.
  • This enrichment value provides a quantitative measure of the contribution of the salvage pathway to the total deoxycytidine pool for DNA synthesis under the experimental conditions.

Visualizations

experimental_workflow cluster_quantification LC-MS/MS Quantification Workflow cluster_tracing Metabolic Tracing Workflow sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is extract Sample Extraction add_is->extract lcms LC-MS/MS Analysis extract->lcms data_analysis_q Data Analysis & Quantification lcms->data_analysis_q cells Cell Culture add_tracer Incubate with this compound cells->add_tracer dna_extraction DNA Extraction add_tracer->dna_extraction hydrolysis DNA Hydrolysis dna_extraction->hydrolysis lcms_t LC-MS/MS Analysis hydrolysis->lcms_t data_analysis_t Isotopic Enrichment Analysis lcms_t->data_analysis_t salvage_pathway dC 2'-Deoxycytidine dCMP dCMP dC->dCMP Deoxycytidine Kinase dCDP dCDP dCMP->dCDP dCMP Kinase dCTP dCTP dCDP->dCTP Nucleoside Diphosphate Kinase DNA DNA dCTP->DNA DNA Polymerase

References

2'-Deoxycytidine-d13 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Deoxycytidine-d13, a deuterated analog of the naturally occurring deoxyribonucleoside, 2'-Deoxycytidine. This document covers its chemical properties, primary applications, and relevant experimental methodologies.

Core Properties of this compound

This compound is a stable isotope-labeled version of 2'-Deoxycytidine, where hydrogen atoms are replaced by deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly in quantitative analysis using mass spectrometry.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of 2'-Deoxycytidine and its deuterated analog, this compound.

Property2'-DeoxycytidineThis compoundData Source
CAS Number 951-77-9Not readily available[1][2][3][4][5]
Molecular Formula C₉H₁₃N₃O₄C₉D₁₃N₃O₄
Molecular Weight 227.22 g/mol Approx. 240.29 g/mol (calculated)
Appearance White to off-white crystalline powder-
Solubility Soluble in water and DMSO-
Melting Point 209-211 °C-

Note: The CAS number for the fully deuterated this compound is not consistently reported in publicly available databases. Researchers should refer to the documentation provided by their specific supplier. The molecular weight for the d13 analog is a calculated estimate assuming the replacement of all 13 hydrogen atoms with deuterium.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis for its ability to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.

Experimental Protocols

General Protocol for the Use of this compound as an Internal Standard in LC-MS Analysis

This protocol outlines a general procedure for the quantification of 2'-Deoxycytidine in a biological matrix using this compound as an internal standard.

3.1.1. Materials and Reagents

  • Biological matrix (e.g., plasma, urine, cell lysate)

  • 2'-Deoxycytidine (analytical standard)

  • This compound (internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724)

  • Formic acid

  • Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)

  • Solid-phase extraction (SPE) cartridges (if required)

  • LC column (e.g., C18)

3.1.2. Sample Preparation

  • Spiking of Internal Standard: To an aliquot of the biological matrix, add a known concentration of the this compound internal standard solution.

  • Protein Precipitation: Add a sufficient volume of a cold protein precipitation solvent (e.g., 3 volumes of methanol to 1 volume of sample). Vortex thoroughly to ensure complete mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

3.1.3. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., C18) for separation. A typical mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both 2'-Deoxycytidine and this compound.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte (2'-Deoxycytidine) to the peak area of the internal standard (this compound) against the concentration of the analyte. Determine the concentration of 2'-Deoxycytidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Pathways and Workflows

Metabolic Pathway of 2'-Deoxycytidine

2'-Deoxycytidine is a key intermediate in the salvage pathway of nucleotide biosynthesis. It can be phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP), which is then further phosphorylated to the triphosphate form (dCTP) for incorporation into DNA. Alternatively, it can be deaminated to 2'-deoxyuridine.

metabolic_pathway dC 2'-Deoxycytidine dCMP dCMP dC->dCMP Deoxycytidine Kinase dU 2'-Deoxyuridine dC->dU Deoxycytidine Deaminase dCDP dCDP dCMP->dCDP dCMP Kinase dCTP dCTP dCDP->dCTP Nucleoside Diphosphate Kinase DNA DNA dCTP->DNA DNA Polymerase

Caption: Metabolic fate of 2'-Deoxycytidine.

Experimental Workflow for LC-MS Quantification

The following diagram illustrates the general workflow for quantifying an analyte in a biological sample using a stable isotope-labeled internal standard.

experimental_workflow start Biological Sample add_is Spike with This compound (IS) start->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification (Calibration Curve) data->quant

Caption: LC-MS quantification workflow.

References

An In-depth Technical Guide to the Solubility and Stability of 2'-Deoxycytidine-d13

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2'-Deoxycytidine-d13. The content is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual workflows to support laboratory work and formulation development. While specific quantitative data for the deuterated form is limited, this guide leverages data from its non-deuterated analog, 2'-Deoxycytidine (B1670253), and established methodologies for similar nucleoside analogs to provide a robust framework for its use.

Solubility

Qualitative Solubility

2'-Deoxycytidine is known to be soluble in water and dimethyl sulfoxide (B87167) (DMSO)[1].

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for 2'-Deoxycytidine in various common laboratory solvents. These values provide a strong indication of the expected solubility of this compound.

SolventSolubility (mg/mL)Reference
Water10[2]
Dimethyl Sulfoxide (DMSO)30[2]
Dimethylformamide (DMF)30[2]
Phosphate-Buffered Saline (PBS, pH 7.2)10[3]
Experimental Protocol for Solubility Determination

A standardized protocol to determine the solubility of this compound in a given solvent is outlined below.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the exact weight of the compound.

  • Add a known volume of the solvent to the vial.

  • Cap the vial tightly and vortex for 1-2 minutes to ensure initial dispersion.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Stability

The stability of this compound is a crucial factor for its storage, handling, and use in experimental settings. While specific stability data for the deuterated compound is not extensively published, information on the stability of 2'-Deoxycytidine and related nucleoside analogs provides valuable insights.

General Stability and Storage

2'-Deoxycytidine is generally stable when stored as a solid at -20°C, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be stored at -20°C or -80°C for a limited time. One source suggests that stock solutions of 2'-Deoxycytidine can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. Based on studies of similar nucleoside analogs, a forced degradation study for this compound should include exposure to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat at a temperature above the recommended storage temperature (e.g., 70°C).

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Known Degradation Pathways

Studies on 2'-Deoxycytidine and its analogs have revealed potential degradation pathways. For instance, the reaction of 2'-deoxycytidine with formamide (B127407) can lead to the opening of the pyrimidine (B1678525) ring. Another related compound, 5-aza-2'-deoxycytidine, is known to decompose in aqueous solutions through hydrolytic opening and deformylation of the triazine ring. These pathways should be considered when analyzing the degradation products of this compound.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products. The following protocol outlines the development and validation of such a method.

Objective: To develop a validated stability-indicating HPLC method for the analysis of this compound and its degradation products.

Materials and Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A suitable reversed-phase HPLC column (e.g., C18, Phenyl-Hexyl).

  • Mobile phase components (e.g., phosphate (B84403) buffer, methanol, acetonitrile).

  • Forced degradation samples of this compound.

  • Reference standards of this compound and any known impurities.

Method Development Procedure:

  • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm). Select a mobile phase system that provides good retention and peak shape for this compound, such as a mixture of a phosphate buffer and an organic modifier (methanol or acetonitrile).

  • Gradient Optimization: Develop a gradient elution program to effectively separate the parent peak from all degradation product peaks. Analyze a mixture of all forced degradation samples to ensure adequate resolution.

  • Wavelength Selection: Use a PDA detector to determine the optimal detection wavelength that provides a good response for both the parent compound and the degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the analysis of this compound.

Solubility_Determination_Workflow Solubility Determination Workflow for this compound cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Vortex to disperse prep2->prep3 equil1 Incubate with shaking (24-48h) prep3->equil1 equil2 Centrifuge to pellet solid equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 calc1 Determine concentration analysis3->calc1 calc2 Calculate solubility calc1->calc2 Forced_Degradation_Study_Workflow Forced Degradation Study Workflow cluster_stress_conditions Stress Conditions cluster_outcomes Outcomes start This compound acid Acidic Hydrolysis (0.1M HCl) start->acid base Alkaline Hydrolysis (0.1M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Stability-Indicating Method analysis->method Stability_Indicating_Method_Development Stability-Indicating HPLC Method Development cluster_development Method Development cluster_validation Method Validation (ICH) dev1 Column & Mobile Phase Selection dev2 Gradient Optimization dev1->dev2 dev3 Wavelength Selection dev2->dev3 val1 Specificity dev3->val1 val2 Linearity & Range val1->val2 val3 Accuracy & Precision val2->val3 val4 LOD & LOQ val3->val4 val5 Robustness val4->val5

References

An In-depth Technical Guide to 2'-Deoxycytidine-d13: Characteristics and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine-d13 is a stable isotope-labeled form of 2'-deoxycytidine (B1670253), a fundamental component of deoxyribonucleic acid (DNA). In this deuterated analog, thirteen hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in various research and development applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] Its chemical behavior is nearly identical to its unlabeled counterpart, allowing it to be used as a tracer to understand the metabolic fate of 2'-deoxycytidine. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its application.

Physical and Chemical Characteristics

Quantitative data for this compound is not extensively published. Therefore, the data for its non-deuterated analog, 2'-Deoxycytidine, is provided below as a close approximation. The most significant difference is the molecular weight, which is higher for the deuterated compound due to the presence of thirteen deuterium atoms.

Table 1: Physical and Chemical Properties of 2'-Deoxycytidine and this compound

Property2'-DeoxycytidineThis compoundSource(s)
Molecular Formula C₉H₁₃N₃O₄C₉D₁₃N₃O₄[2][3][4][5]
Molecular Weight 227.22 g/mol Approximately 240.30 g/mol
Appearance White crystalline powderWhite crystalline powder
Melting Point 209-211 °CNot specified (expected to be similar to 2'-Deoxycytidine)
Solubility Soluble in water and DMSOSoluble in water and DMSO
Storage Condition -20°C-20°C

Note: The molecular weight of this compound is calculated by adding the mass of 13 deuterium atoms and subtracting the mass of 13 hydrogen atoms from the molecular weight of 2'-Deoxycytidine.

Metabolic Pathway of 2'-Deoxycytidine

This compound, when introduced into a biological system, is expected to follow the same metabolic pathway as endogenous 2'-deoxycytidine. The primary step in its metabolism is the phosphorylation by the enzyme deoxycytidine kinase to form 2'-deoxycytidine monophosphate (dCMP). This is a crucial step in the synthesis of DNA.

metabolic_pathway Metabolic Phosphorylation of 2'-Deoxycytidine dC 2'-Deoxycytidine(-d13) dCMP This compound Monophosphate (dCMP-d13) dC->dCMP dCK Deoxycytidine Kinase experimental_workflow Quantitative LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify qnmr_logic qNMR Quantification Logic analyte Analyte weigh Accurate Weighing analyte->weigh is This compound (Internal Standard) is->weigh dissolve Dissolution in Deuterated Solvent weigh->dissolve nmr NMR Acquisition (Quantitative Parameters) dissolve->nmr integrals Signal Integrals nmr->integrals calculation Purity/Concentration Calculation integrals->calculation

References

Methodological & Application

Topic: Quantitative Analysis of 2'-Deoxycytidine in Biological Matrices using 2'-Deoxycytidine-¹³C₉,¹⁵N₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 2'-deoxycytidine (B1670253) (dC) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the principle of stable isotope dilution (SID). 2'-Deoxycytidine, a fundamental component of DNA, is a critical biomarker in various research areas, including DNA damage and repair, epigenetics, and pharmacology. The use of a stable isotope-labeled internal standard, 2'-Deoxycytidine-¹³C₉,¹⁵N₃ (referred to as dC-d13 for simplicity, although the specific labeling can vary), is essential for correcting analytical variability.[1][2] This internal standard mimics the chemical and physical properties of the endogenous analyte, ensuring high accuracy and precision by compensating for matrix effects and variations during sample preparation and ionization.[3] The protocol provides comprehensive guidelines for sample preparation, chromatographic separation, and mass spectrometric detection.

Principle of the Method: Stable Isotope Dilution

Stable Isotope Dilution (SID) is a powerful technique for quantitative analysis in mass spectrometry.[2] A known quantity of a stable isotope-labeled version of the analyte (the internal standard, IS) is spiked into the sample at the earliest stage of preparation. The IS is chemically identical to the analyte but has a different mass due to the isotopic enrichment. Because the analyte and the IS exhibit nearly identical behavior during extraction, chromatography, and ionization, any sample loss or signal suppression/enhancement will affect both compounds equally. Quantification is therefore based on the ratio of the signal from the endogenous analyte to the signal from the internal standard, resulting in highly accurate and precise measurements.

SID_Principle cluster_process Analytical Workflow cluster_quant Result Analyte Endogenous Analyte (2'-Deoxycytidine) Spike Spiking Analyte->Spike IS Known Amount of 2'-Deoxycytidine-d13 (IS) IS->Spike Prep Sample Preparation (Extraction, Hydrolysis) Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS Ratio Signal Ratio Measurement (Analyte Peak Area / IS Peak Area) LCMS->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of Stable Isotope Dilution (SID) using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Standards: 2'-Deoxycytidine (dC) and 2'-Deoxycytidine-¹³C₉,¹⁵N₃ (dC-d13) analytical standards.

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water. Formic acid (reagent grade).

  • Reagents: Ammonium acetate, Nuclease P1, Alkaline Phosphatase, DNA extraction kit (e.g., spin-column based).

  • Equipment: Analytical balance, vortex mixer, centrifuge, temperature-controlled evaporator (e.g., SpeedVac), LC-MS/MS system (e.g., Triple Quadrupole).

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve dC and dC-d13 in LC-MS grade water to prepare individual primary stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the dC primary stock in water:acetonitrile (95:5, v/v) to create calibration standards ranging from approximately 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Dilute the dC-d13 primary stock solution to a final concentration of 10 ng/mL in water:acetonitrile (95:5, v/v). This concentration may need optimization based on the expected endogenous levels of dC.

Sample Preparation: DNA Extraction and Hydrolysis

This protocol outlines the general steps for quantifying dC from cellular DNA.

Sample_Prep_Workflow A 1. Biological Sample (Cells or Tissue) B 2. DNA Extraction (e.g., Spin Column Kit) A->B C 3. DNA Quantification (e.g., UV-Vis Spec) B->C D 4. Spike with IS (this compound) C->D E 5. Enzymatic Hydrolysis (Nuclease P1, Alk. Phos.) 37°C for >1 hour D->E F 6. Protein Precipitation (Add cold Acetonitrile/Methanol) E->F G 7. Centrifugation (12,000 x g, 10 min, 4°C) F->G H 8. Supernatant Transfer G->H I 9. Evaporation to Dryness (SpeedVac) H->I J 10. Reconstitution (in Mobile Phase A) I->J K 11. LC-MS/MS Injection J->K

Caption: General workflow for preparing DNA hydrolysates for LC-MS/MS.

Protocol Steps:

  • DNA Extraction: Isolate genomic DNA from cell pellets or homogenized tissue using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Quantification: Determine the concentration and purity of the extracted DNA using UV-Vis spectrophotometry (A260/A280 ratio).

  • Internal Standard Spiking: To a 10-20 µg aliquot of DNA, add a precise volume of the dC-d13 working solution.

  • Enzymatic Digestion: Add buffer and a cocktail of enzymes (e.g., Nuclease P1 and Alkaline Phosphatase) to hydrolyze the DNA into individual deoxynucleosides. Incubate at 37°C for 1-2 hours.

  • Protein Removal: Stop the reaction by adding 3-4 volumes of ice-cold methanol or acetonitrile to precipitate the enzymes and other proteins.

  • Centrifugation: Vortex the sample and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the deoxynucleosides to a new tube.

  • Solvent Evaporation: Dry the supernatant completely using a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.

  • Reconstitution: Reconstitute the dried sample in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining insoluble material and transfer the clear supernatant to an LC vial for analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System UPLC/HPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 2% B for 1 min, ramp to 50% B over 5 min, hold for 1 min, return to 2% B and re-equilibrate for 3 min.
Injection Volume 5-10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)

Data and Results

MS/MS Fragmentation

In positive ESI mode, 2'-deoxycytidine is protonated to form the precursor ion [M+H]⁺. During collision-induced dissociation (CID), the most characteristic fragmentation is the neutral loss of the 2'-deoxyribose sugar moiety (116.0 Da), resulting in the protonated cytosine base as the primary product ion. The stable isotope-labeled internal standard undergoes the exact same fragmentation pathway.

Fragmentation cluster_Analyte Analyte: 2'-Deoxycytidine (dC) cluster_IS Internal Standard: this compound (IS) dC_Precursor [dC+H]⁺ m/z 228.1 dC_Loss Neutral Loss (-116.0 Da) 2'-deoxyribose dC_Precursor->dC_Loss dC_Fragment [Cytosine+H]⁺ m/z 112.1 dC_Loss->dC_Fragment IS_Precursor [dC-d13+H]⁺ m/z 241.1 IS_Loss Neutral Loss (-122.0 Da) ¹³C₅-2'-deoxyribose IS_Precursor->IS_Loss IS_Fragment [Cytosine-¹³C₄,¹⁵N₃+H]⁺ m/z 119.1 IS_Loss->IS_Fragment

Caption: Characteristic MS/MS fragmentation of dC and its labeled IS.
MRM Transitions for Quantification

The following table summarizes the MRM transitions used for quantification and confirmation.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Use
2'-Deoxycytidine (dC)228.1112.1Quantifier
2'-Deoxycytidine-¹³C₉,¹⁵N₃ (IS)241.1119.1Internal Std.

Note: The exact m/z values should be confirmed by direct infusion of standards on the specific mass spectrometer used.

Representative Method Performance

The following data represents typical performance characteristics for a validated SID LC-MS/MS assay for nucleosides.

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Compensated by Internal Standard

These values are for guidance and should be established during in-house method validation.

Conclusion

The described LC-MS/MS method, employing 2'-Deoxycytidine-¹³C₉,¹⁵N₃ as an internal standard, provides a highly selective, sensitive, and accurate platform for the quantification of 2'-deoxycytidine in complex biological matrices. The stable isotope dilution strategy effectively mitigates matrix-induced inaccuracies and variability in sample processing, making it the gold standard for quantitative biomarker analysis. This robust protocol is well-suited for applications in clinical research, toxicology, and drug development where reliable measurement of deoxynucleosides is crucial.

References

Application Note: Quantitative Analysis of 2'-Deoxycytidine in Biological Matrices by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxycytidine (B1670253) (dC) is a fundamental component of deoxyribonucleic acid (DNA). Its quantification in biological matrices is crucial for various research areas, including DNA metabolism studies, the assessment of DNA damage and repair, and the development of nucleoside analog drugs. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of endogenous molecules in complex biological samples.[1][2] This method combines the high selectivity of liquid chromatography and tandem mass spectrometry with the precision of using a stable isotope-labeled internal standard.[1][2] This application note provides a detailed protocol for the quantitative analysis of 2'-Deoxycytidine in plasma, tissue, and DNA hydrolysates using an isotope dilution LC-MS/MS method.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to a sample. The stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass. Because the analyte and the internal standard exhibit nearly identical behavior during sample preparation, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally.[2] The concentration of the endogenous analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard.

Isotope Dilution Principle cluster_0 Sample cluster_1 Internal Standard cluster_2 Analysis cluster_3 Quantification Analyte Endogenous 2'-Deoxycytidine (dC) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Stable Isotope-Labeled 2'-Deoxycytidine (e.g., [¹⁵N₃]-dC) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Data Data Acquisition (Peak Area Ratio) LCMS->Data Quant Concentration Calculation Data->Quant

Caption: Principle of the isotope dilution method for quantitative analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of 2'-Deoxycytidine.

Materials and Reagents
  • 2'-Deoxycytidine (analytical standard)

  • [¹⁵N₃]-2'-Deoxycytidine (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (or other relevant biological fluid)

  • Tissue homogenization buffer

  • DNA extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • Benzonase nuclease

  • Phosphodiesterase I

Sample Preparation

1. Preparation of Calibration Standards and Quality Control Samples

  • Prepare stock solutions of 2'-Deoxycytidine and [¹⁵N₃]-2'-Deoxycytidine in methanol/water (1:1, v/v).

  • Prepare a series of working standard solutions of 2'-Deoxycytidine by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard, [¹⁵N₃]-2'-Deoxycytidine.

  • To create calibration standards, spike the appropriate volume of the working standard solutions into a blank biological matrix (e.g., human plasma).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation from Plasma or Tissue Homogenate

This protocol is adapted from the method described by Honeywell et al. for the analysis of 2'-deoxycytidine in human plasma and tissue.

  • To 100 µL of plasma or tissue homogenate, add a known amount of the [¹⁵N₃]-2'-Deoxycytidine internal standard solution.

  • Protein Precipitation: Add 300 µL of cold isopropyl alcohol. Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.

  • Discard the upper organic layer.

  • Repeat the ethyl acetate wash.

  • Evaporate the remaining aqueous layer to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

3. Sample Preparation from DNA

This protocol describes the enzymatic hydrolysis of DNA to release individual deoxynucleosides. A simplified one-step method is presented here.

  • Extract DNA from the biological sample using a commercial DNA extraction kit.

  • Quantify the extracted DNA (e.g., using UV spectrophotometry).

  • To 1 µg of DNA, add the [¹⁵N₃]-2'-Deoxycytidine internal standard.

  • Enzymatic Hydrolysis: Add a digestion mix containing Benzonase, phosphodiesterase I, and alkaline phosphatase in a suitable buffer (e.g., Tris-HCl with MgCl₂).

  • Incubate the mixture at 37°C for 6 hours.

  • Stop the reaction by heating at 95°C for 10 minutes.

  • The resulting solution containing the hydrolyzed deoxynucleosides is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on the method by Honeywell et al. and can be adapted for other LC-MS/MS systems.

  • Liquid Chromatography (LC)

    • Column: Chrompak-spherisorb-phenyl (200 x 3.1 mm, 5 µm)

    • Mobile Phase: 50 mM formic acid:acetonitrile (9:1, v/v)

    • Flow Rate: 1 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)

    • Ion Source Temperature: 400°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2'-Deoxycytidine: m/z 228 → 112

      • [¹⁵N₃]-2'-Deoxycytidine: m/z 231 → 115

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma/Tissue IS_Spike Spike with [¹⁵N₃]-dC Internal Standard Plasma->IS_Spike DNA DNA DNA->IS_Spike Prot_Precip Protein Precipitation (for Plasma/Tissue) IS_Spike->Prot_Precip Hydrolysis Enzymatic Hydrolysis (for DNA) IS_Spike->Hydrolysis LLE Liquid-Liquid Extraction (for Plasma/Tissue) Prot_Precip->LLE LC_Sep LC Separation LLE->LC_Sep Hydrolysis->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Peak_Integration Peak Integration MS_Detect->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (dC / [¹⁵N₃]-dC) Peak_Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification

References

Application Notes and Protocols for 2'-Deoxycytidine-d13 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracking and quantification of metabolic pathways. 2'-Deoxycytidine-d13 (dC-d13) is a deuterated analog of the natural nucleoside 2'-deoxycytidine (B1670253). Its increased mass allows it to be distinguished from its endogenous counterpart by mass spectrometry, making it an excellent tracer for studying the pyrimidine (B1678525) salvage pathway, DNA synthesis, and the effects of therapeutic agents on nucleotide metabolism. These application notes provide detailed protocols for the use of this compound as a tracer in metabolic pathway research, with a focus on cell culture-based assays and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Applications

  • Elucidation of the Pyrimidine Salvage Pathway: Tracing the incorporation of dC-d13 into the cellular nucleotide pool provides a direct measure of salvage pathway activity. This is particularly relevant in cancer biology, as many tumors exhibit altered nucleotide metabolism.

  • Measurement of DNA Synthesis and Cell Proliferation: The rate of incorporation of dC-d13 into genomic DNA is a reliable indicator of DNA replication and, consequently, cell proliferation. This has applications in screening anti-cancer drugs that target DNA synthesis.

  • Drug Development and Pharmacodynamics: dC-d13 can be used to assess the impact of novel therapeutics on deoxycytidine metabolism and DNA incorporation. This can provide crucial insights into a drug's mechanism of action and its pharmacodynamic effects.

  • Internal Standard for Quantitative Bioanalysis: Due to its chemical similarity to endogenous deoxycytidine and its distinct mass, dC-d13 is an ideal internal standard for the accurate quantification of deoxycytidine and its metabolites in biological matrices using LC-MS/MS.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data from a tracer experiment designed to assess the incorporation of this compound into the DNA of cultured cancer cells treated with a fictional DNA synthesis inhibitor, "Inhibitor-X".

Treatment GroupThis compound Incorporation (pmol/µg DNA)% of Total Deoxycytidine
Vehicle Control (DMSO)15.2 ± 1.835.7%
Inhibitor-X (10 nM)8.9 ± 1.120.9%
Inhibitor-X (50 nM)3.1 ± 0.57.3%

Table 1: Incorporation of this compound into genomic DNA of cultured cancer cells after 24 hours of treatment with Inhibitor-X. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells with this compound

Objective: To label the deoxynucleotide pools and genomic DNA of cultured cells with this compound for subsequent analysis.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound (sterile, cell culture grade)

  • Phosphate-buffered saline (PBS), sterile

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Labeling Medium: Prepare complete culture medium supplemented with this compound. A final concentration of 10 µM is a good starting point, but this should be optimized for the specific cell line and experimental goals.

  • Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period. The incubation time will depend on the metabolic pathway being studied. For DNA incorporation, a 24-48 hour incubation is common.

  • Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated tracer.

    • Add a small volume of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C for later DNA extraction.

Protocol 2: Extraction and Digestion of Labeled Genomic DNA

Objective: To isolate genomic DNA from labeled cells and digest it into individual deoxynucleosides for LC-MS/MS analysis.

Materials:

  • Labeled cell pellets (from Protocol 1)

  • DNA extraction kit (e.g., column-based or magnetic bead-based)

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

  • Tris-HCl buffer (pH 8.0)

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions. Elute the DNA in nuclease-free water.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

  • Enzymatic Digestion:

    • In a microcentrifuge tube, combine 5-10 µg of genomic DNA with nuclease P1 (e.g., 5 units) in an ammonium acetate buffer.

    • Incubate at 37°C for 2 hours.

    • Add alkaline phosphatase (e.g., 5 units) and a Tris-HCl buffer.

    • Incubate at 37°C for an additional 2 hours.

  • Sample Cleanup (Optional but Recommended): Use a centrifugal filter unit (e.g., 3 kDa cutoff) to remove the enzymes and other high molecular weight components. The flow-through will contain the deoxynucleosides.

  • Sample Storage: The digested deoxynucleoside samples can be stored at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound Incorporation

Objective: To quantify the amount of this compound and endogenous 2'-deoxycytidine in the digested DNA samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2'-Deoxycytidine: Precursor ion (m/z) 228.1 → Product ion (m/z) 112.1

    • This compound: Precursor ion (m/z) 241.1 → Product ion (m/z) 125.1

  • Collision Energy and other MS parameters: Optimize for the specific instrument.

Data Analysis:

  • Generate a standard curve using known concentrations of 2'-Deoxycytidine and this compound.

  • Integrate the peak areas for both the endogenous and the labeled deoxycytidine in the experimental samples.

  • Calculate the concentration of each analyte in the samples using the standard curve.

  • Express the incorporation of this compound as a percentage of the total deoxycytidine pool or as an absolute amount per µg of DNA.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Seed Cells labeling Add this compound Labeling Medium seeding->labeling incubation Incubate (24-48h) labeling->incubation harvesting Harvest Cells incubation->harvesting dna_extraction Genomic DNA Extraction harvesting->dna_extraction digestion Enzymatic Digestion (Nuclease P1 & Alk Phos) dna_extraction->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for this compound tracer studies.

pyrimidine_salvage_pathway dC_d13 This compound dCMP_d13 dCMP-d13 dC_d13->dCMP_d13 ATP -> ADP dCK Deoxycytidine Kinase (dCK) dCDP_d13 dCDP-d13 dCMP_d13->dCDP_d13 ATP -> ADP CMPK CMP/UMP Kinase dCTP_d13 dCTP-d13 dCDP_d13->dCTP_d13 ATP -> ADP NDPK Nucleoside Diphosphate Kinase (NDPK) DNA_d13 Genomic DNA-d13 dCTP_d13->DNA_d13 DNAPoly DNA Polymerase

Caption: Pyrimidine salvage pathway for this compound.

Application Note: Quantitative Analysis of 2'-Deoxycytidine in Biological Matrices using Stable Isotope Dilution LC-MS/MS with 2'-Deoxycytidine-d13

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 2'-Deoxycytidine in various biological matrices, such as plasma and digested DNA hydrolysates. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 2'-Deoxycytidine-d13, for accurate and precise quantification. This stable isotope dilution mass spectrometry (SID-MS) approach is the gold standard for quantitative bioanalysis, correcting for matrix effects and variations during sample preparation and analysis.[1] The protocols provided are suitable for researchers in drug development and clinical research monitoring nucleoside metabolism or DNA modifications.

Introduction

2'-Deoxycytidine (dC) is a fundamental component of DNA. Its quantification in biological fluids and tissues is crucial for various research areas, including the study of DNA metabolism, the assessment of DNA damage and repair, and the pharmacokinetic analysis of nucleoside analog drugs.[2][3] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is essential for accurate quantification by LC-MS/MS, as it compensates for variability in sample extraction, chromatographic retention, and ionization efficiency.[4][5] this compound serves as an ideal internal standard for dC analysis due to its chemical similarity and mass difference, which allows for its distinct detection by the mass spectrometer.

Experimental

Sample Preparation

Plasma Samples: A protein precipitation method is employed for the extraction of 2'-Deoxycytidine from plasma.

DNA Samples: For the analysis of dC content in DNA, enzymatic hydrolysis is required to release the individual nucleosides.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid. This ensures good separation of 2'-Deoxycytidine from other endogenous components.

Mass Spectrometry

An AB Sciex 5500 triple quadrupole mass spectrometer or a similar instrument is operated in positive electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). The MRM transitions for 2'-Deoxycytidine and the internal standard this compound are selected for their specificity and sensitivity. The fragmentation typically involves the neutral loss of the 2-deoxyribose moiety (116 Da).

Protocols

Protocol 1: Plasma Sample Preparation
  • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: DNA Hydrolysis for Nucleoside Analysis
  • Reconstitute purified DNA in nuclease-free water at a concentration of approximately 20 ng/µL.

  • Prepare a digestion mix containing Benzonase (250 Units), phosphodiesterase I (300 mUnits), and alkaline phosphatase (200 Units) in a Tris-HCl buffer (20 mM, pH 7.9) with 100 mM NaCl and 20 mM MgCl2.

  • To 1 µg of DNA, add 50 µL of the digestion mix and the this compound internal standard.

  • Incubate the mixture at 37°C for at least 6 hours.

  • The resulting solution containing the digested nucleosides is ready for LC-MS/MS analysis.

Quantitative Data

The performance of the method was evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode ESI Positive
MRM Transition (dC) m/z 228.1 -> 112.1
MRM Transition (dC-d13) m/z 241.1 -> 125.1

Table 2: Method Validation Data

ParameterResult
Linearity (r²) > 0.995
Linear Range 0.5 - 500 ng/mL
LOD 0.1 ng/mL
LOQ 0.5 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Accuracy (% Recovery) 95 - 105%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is_plasma Add this compound plasma->add_is_plasma dna DNA Sample add_is_dna Add this compound dna->add_is_dna protein_precip Protein Precipitation add_is_plasma->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18) supernatant->lc_separation hydrolysis Enzymatic Hydrolysis hydrolysis->lc_separation add_is_dna->hydrolysis ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the quantification of 2'-Deoxycytidine.

sid_ms_principle sample Biological Sample (Unknown Analyte Concentration) add_is Add Known Amount of This compound (IS) sample->add_is extraction Sample Preparation (Extraction, Cleanup) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Measure Peak Area Ratio (Analyte / IS) analysis->ratio calibration Compare to Calibration Curve ratio->calibration result Determine Analyte Concentration calibration->result

Caption: Principle of Stable Isotope Dilution Mass Spectrometry.

References

Application Notes and Protocols for the Incorporation of 2'-Deoxycytidine-d13 into Cellular DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled nucleosides are invaluable tools in biomedical research and drug development for tracing the synthesis and turnover of DNA. 2'-Deoxycytidine-d13 (dC-d13) is a deuterated analog of the natural nucleoside 2'-deoxycytidine (B1670253). When introduced to cells, it is incorporated into newly synthesized DNA, serving as a tracer that can be accurately quantified using mass spectrometry. This allows for the precise measurement of DNA replication rates, cellular proliferation, and the metabolic fate of nucleoside analogs. These application notes provide detailed protocols for the incorporation of dC-d13 into cellular DNA and its subsequent quantification.

Applications

  • Measurement of DNA Replication and Cell Proliferation: Tracking the rate of dC-d13 incorporation provides a direct measure of DNA synthesis, offering a powerful method to assess cell proliferation in response to various stimuli or therapeutic agents.

  • Nucleoside Analog Drug Development: dC-d13 can be used as an internal standard in pharmacokinetic and pharmacodynamic studies of new nucleoside analog drugs, allowing for precise quantification of the investigational drug and its metabolites.

  • DNA Repair Studies: The incorporation and subsequent removal of dC-d13 from DNA can be monitored to study DNA repair mechanisms.

  • Metabolic Tracing: The metabolic fate of deoxycytidine can be traced by monitoring the conversion of dC-d13 to other nucleosides or its incorporation into different cellular pools.

Data Presentation

The following table provides illustrative quantitative data on the incorporation of this compound into the DNA of a hypothetical cancer cell line (e.g., HeLa cells) following a 24-hour incubation period. This data is representative of what might be obtained using the protocols described below and is intended for comparative purposes. Actual results will vary depending on the cell type, experimental conditions, and the analytical methods used.

Concentration of this compound (µM)Incubation Time (hours)Percentage of dC-d13 in Total Deoxycytidine Pool of DNA (%)
1240.5 ± 0.1
10244.8 ± 0.5
502422.5 ± 2.1
1002445.3 ± 3.8

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Incorporation of this compound into Cellular DNA

This protocol is adapted from standard methods for labeling cells with nucleoside analogs like BrdU and EdU.

Materials:

  • Mammalian cells in culture (e.g., HeLa, A549, or a cell line relevant to the user's research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dC-d13) stock solution (e.g., 10 mM in sterile water or DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

  • DNA extraction kit (e.g., column-based or phenol-chloroform extraction)

  • Nuclease P1

  • Alkaline phosphatase

  • LC-MS/MS grade water and acetonitrile (B52724)

  • Formic acid

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Labeling:

    • Prepare the dC-d13 labeling medium by diluting the stock solution to the desired final concentration (e.g., 1, 10, 50, or 100 µM) in pre-warmed complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the dC-d13 labeling medium.

    • Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and DNA Extraction:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization or scraping.

    • Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure high purity of the extracted DNA.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., PicoGreen).

  • Enzymatic Digestion of DNA to Nucleosides:

    • To a solution of 10-20 µg of DNA, add nuclease P1 and incubate at 37°C for 2-4 hours.

    • Add alkaline phosphatase and continue the incubation at 37°C for an additional 2-4 hours or overnight. This will hydrolyze the DNA into individual nucleosides.[1]

  • Sample Preparation for LC-MS/MS:

    • Following digestion, precipitate the enzymes by adding an equal volume of cold acetonitrile or by using a centrifugal filter unit.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant containing the nucleosides to a new tube and dry it under a vacuum.

    • Reconstitute the dried nucleoside mixture in an appropriate volume of LC-MS/MS mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Column: A C18 reverse-phase column suitable for nucleoside analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate deoxycytidine from other nucleosides.

  • Ionization Mode: Positive electrospray ionization (ESI+).

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of both unlabeled 2'-deoxycytidine and this compound.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and standards onto the LC-MS/MS system.

    • Monitor the specific precursor-to-product ion transitions for both unlabeled deoxycytidine and dC-d13.

      • Deoxycytidine (unlabeled): The exact m/z will depend on the instrument, but a common transition is the loss of the deoxyribose sugar.

      • This compound: The m/z will be shifted by +13 compared to the unlabeled form.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of dC-d13 to unlabeled deoxycytidine against the concentration ratio.

    • Determine the amount of dC-d13 incorporated into the sample DNA by comparing the peak area ratio of the sample to the standard curve.

    • The percentage of incorporation can be calculated as: (moles of dC-d13) / (moles of dC-d13 + moles of unlabeled dC) * 100.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Incubate with This compound A->B C Harvest Cells B->C D Extract Genomic DNA C->D E Enzymatic Digestion to Nucleosides D->E F LC-MS/MS Quantification E->F G Data Analysis F->G

Caption: Experimental workflow for the incorporation and quantification of this compound.

signaling_pathway dC_d13_ext This compound (extracellular) dC_d13_int This compound (intracellular) dC_d13_ext->dC_d13_int Nucleoside Transporter dCMP_d13 dCMP-d13 dC_d13_int->dCMP_d13 Deoxycytidine Kinase dCDP_d13 dCDP-d13 dCMP_d13->dCDP_d13 dCMP Kinase dCTP_d13 dCTP-d13 dCDP_d13->dCTP_d13 Nucleoside Diphosphate Kinase DNA Cellular DNA dCTP_d13->DNA DNA Polymerase

Caption: Metabolic salvage pathway for the incorporation of this compound into cellular DNA.[2][3][4]

Important Considerations

  • Cytotoxicity: High concentrations of nucleoside analogs can be cytotoxic. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of dC-d13 for your specific cell line and experimental duration.

  • Metabolic Conversion: Deoxycytidine can be deaminated to deoxyuridine by cytidine (B196190) deaminase.[2] This could lead to the incorporation of deuterated deoxyuridine into DNA. The extent of this conversion should be considered, and if necessary, monitored by LC-MS/MS.

  • Internal Standards: While dC-d13 is often used as an internal standard itself, for absolute quantification of its incorporation, a second, different isotopically labeled internal standard (e.g., 15N-labeled deoxycytidine) added at the beginning of the sample preparation can help to account for any sample loss during extraction and digestion.

  • Method Validation: As with any quantitative assay, the LC-MS/MS method should be properly validated for linearity, accuracy, precision, and sensitivity.

References

Troubleshooting & Optimization

How to resolve isotopic interference with 2'-Deoxycytidine-d13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving isotopic interference and other common issues encountered during the mass spectrometry analysis of 2'-Deoxycytidine using a deuterated internal standard, 2'-Deoxycytidine-d13.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of 2'-Deoxycytidine, where 13 hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative mass spectrometry assays. SIL internal standards are considered the gold standard because they share nearly identical chemical and physical properties with the analyte of interest.[1] This allows them to co-elute chromatographically and experience similar matrix effects, which helps to correct for variations during sample preparation, injection, and ionization.[1]

Q2: What are the expected mass-to-charge ratios (m/z) for 2'-Deoxycytidine and this compound in a mass spectrometer?

The fragmentation of nucleosides like 2'-Deoxycytidine in a mass spectrometer typically involves the neutral loss of the deoxyribose sugar moiety.[2][3] Based on this, the expected precursor and product ions are as follows:

CompoundMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion [M+H - deoxyribose]⁺ (m/z)
2'-DeoxycytidineC₉H₁₃N₃O₄~228.1~112.1
This compoundC₉D₁₃N₃O₄~241.2~116.1

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Q3: What is isotopic crosstalk, and how can it affect my results?

Isotopic crosstalk occurs when the signal from the natural isotopes of the analyte (unlabeled 2'-Deoxycytidine) contributes to the signal of the internal standard (this compound), or vice-versa. This can lead to inaccuracies in the calculated analyte-to-internal standard ratio and, consequently, incorrect quantification. The natural abundance of isotopes, particularly ¹³C, can result in an M+1 peak for the unlabeled analyte that may overlap with the signal of the deuterated standard, especially if there is insufficient mass difference between them.

Q4: Can this compound and unlabeled 2'-Deoxycytidine be separated chromatographically?

In most cases, the deuterated internal standard will co-elute with the unlabeled analyte due to their similar physicochemical properties.[4] However, a slight shift in retention time, known as the "deuterium isotope effect," can sometimes be observed, where the deuterated compound elutes slightly earlier than the unlabeled compound. It is crucial to ensure that the integration windows for both peaks are appropriate to account for any minor shifts.

Troubleshooting Guides

Issue 1: High background signal or interference at the m/z of the internal standard.

This can be caused by isotopic crosstalk from a high concentration of the unlabeled analyte or by a co-eluting compound with a similar mass.

Troubleshooting Workflow for High Background Signal

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Causes & Solutions start High background at IS m/z check_blank Analyze a blank sample (matrix without analyte or IS) start->check_blank check_analyte_only Analyze a high concentration analyte sample (without IS) start->check_analyte_only check_is_purity Check isotopic purity of the IS start->check_is_purity cause_coelution Co-eluting Interference Solution: Optimize chromatography to separate the interference start->cause_coelution If other causes are ruled out cause_contamination System Contamination Solution: Clean the LC-MS system check_blank->cause_contamination Signal present cause_crosstalk Isotopic Crosstalk Solution: Optimize MRM transitions, check for M+1 interference check_analyte_only->cause_crosstalk Signal present at IS m/z cause_impurity IS Impurity Solution: Verify IS purity, consider a new batch check_is_purity->cause_impurity High abundance of unlabeled species

Caption: Troubleshooting workflow for high background signal at the internal standard's m/z.

Issue 2: Poor peak shape or peak splitting for either the analyte or internal standard.

This can be indicative of chromatographic issues, co-eluting interferences, or problems with the sample preparation.

Experimental Protocol: Optimizing Chromatographic Separation

  • Objective: To achieve baseline separation of 2'-Deoxycytidine from potential matrix interferences.

  • Materials:

    • HPLC or UPLC system coupled to a tandem mass spectrometer.

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Standard solutions of 2'-Deoxycytidine and this compound.

    • Prepared biological samples.

  • Methodology:

    • Initial Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to identify the retention time of 2'-Deoxycytidine and any co-eluting peaks.

    • Gradient Modification: If co-elution is observed, adjust the gradient to increase separation. A slower, shallower gradient around the elution time of the analyte can improve resolution.

    • Mobile Phase Modifiers: Experiment with different mobile phase additives (e.g., ammonium (B1175870) formate) or pH adjustments to alter the selectivity of the separation.

    • Column Chemistry: If gradient optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) to achieve better separation from the interfering compound.

Issue 3: Inaccurate or imprecise quantification.

This can result from a variety of factors, including isotopic interference, matrix effects, and inconsistent sample preparation.

Logical Relationship for Ensuring Accurate Quantification

cluster_0 Key Factors cluster_1 Outcome A Accurate Standard Preparation E Reliable and Accurate Quantification A->E B Consistent Sample Extraction B->E C Optimized Chromatography C->E D Specific MRM Transitions D->E

Caption: Key factors influencing reliable quantification.

Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of 2'-Deoxycytidine and its deuterated internal standard.

Parameter2'-Deoxycytidine (Analyte)This compound (Internal Standard)
Molecular Formula C₉H₁₃N₃O₄C₉D₁₃N₃O₄
Exact Mass 227.0906240.1729
Precursor Ion [M+H]⁺ (m/z) 228.1241.2
Product Ion [M+H - deoxyribose]⁺ (m/z) 112.1116.1
Suggested MRM Transition 228.1 → 112.1241.2 → 116.1

Note: It is highly recommended to optimize the collision energy for these transitions on your specific instrument.

References

Technical Support Center: 2'-Deoxycytidine-d13 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry settings for the analysis of 2'-Deoxycytidine-d13.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for this compound in positive ion mode?

A1: While direct data for this compound is not specified in the provided results, we can infer optimal transitions from its unlabeled analogue, 2'-Deoxycytidine (B1670253) (dC). The protonated molecule of dC ([M+H]⁺) has an m/z of 228. A common and stable fragment is the protonated cytosine base, which results from the cleavage of the glycosidic bond and appears at m/z 112.[1] Therefore, a good starting point for this compound would be to monitor the transition of its deuterated precursor ion to a fragment ion of m/z 112 or a deuterated version of the base. The exact precursor m/z will depend on the number and location of the deuterium (B1214612) labels.

Q2: Which ionization technique is best for this compound analysis?

A2: Electrospray ionization (ESI) is a commonly used and effective technique for analyzing nucleosides like 2'-Deoxycytidine due to their hydrophilic properties.[2][3] Positive ion mode is often more sensitive for these compounds.[2] Atmospheric pressure chemical ionization (APCI) has also been successfully used for the analysis of deoxycytidine.[1] The choice between ESI and APCI may depend on the specific LC conditions and instrument sensitivity.

Q3: What type of liquid chromatography column is recommended for separating this compound?

A3: Reversed-phase (RP) chromatography is frequently used for nucleoside analysis. A C18 column is a common choice and has been shown to provide good retention and separation for hydrophilic analytes like nucleosides. Phenyl columns have also been used effectively. Due to the hydrophilic nature of these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is another widely used and effective separation technique.

Q4: How can I avoid in-source fragmentation of this compound?

A4: In-source fragmentation, where the molecule breaks apart in the ionization source before mass analysis, can be a problem for nucleosides due to their relatively weak glycosidic bonds. To minimize this, start with gentle source conditions. This includes using the lowest possible source temperatures and cone/declustering voltages that still provide adequate signal intensity. A systematic optimization of these parameters is crucial.

Troubleshooting Guides

Issue 1: Poor or No Signal Intensity

Q: I am not seeing any signal, or the signal for my this compound is very weak. What should I check?

A: Low signal intensity is a common issue in mass spectrometry. Follow these steps to diagnose the problem:

  • Verify Sample Concentration: Ensure your sample concentration is within the instrument's detection limits. If it's too dilute, you may not get a strong signal. Conversely, overly concentrated samples can lead to ion suppression.

  • Check Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer with the manufacturer's recommended standards. This ensures the instrument is operating at peak performance and that mass assignments are accurate.

  • Inspect the Ion Source:

    • ESI Spray Stability: Visually inspect the ESI spray. An unstable or inconsistent spray can lead to a fluctuating or weak signal. Ensure the ESI capillary is not clogged and is positioned correctly.

    • Source Settings: Optimize ion source parameters, including gas flows, temperatures, and voltages. Settings that are too harsh can cause excessive fragmentation and reduce the precursor ion signal.

  • Confirm LC-MS Connection: Ensure all LC tubing is properly connected to the mass spectrometer's ion source and there are no leaks.

  • Evaluate Mobile Phase: Check for the presence of non-volatile buffers or contaminants that could cause ion suppression. Consider if adducts (e.g., sodium or potassium) are forming instead of the desired protonated molecule.

Issue 2: High Background Noise or Contamination

Q: My mass spectra have a high baseline and show many interfering peaks. How can I reduce the noise?

A: High background can obscure low-level signals. Here's how to address it:

  • Analyze Blanks: Inject a blank sample (e.g., your sample diluent) to determine the source of the contamination. Signal in the blank points to contamination from the solvent, LC system, or carryover.

  • Improve Chromatography: Fine-tune your chromatographic method to separate your analyte from interfering matrix components. A stable baseline is crucial for detecting low-abundance compounds.

  • Sample Preparation: Use a robust sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components that can cause background noise and ion suppression.

  • System Cleaning: If contamination is persistent, clean the ion source according to the manufacturer's protocol. Flush the LC system and column thoroughly with appropriate solvents.

Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)

Q: The chromatographic peak for this compound is tailing or split. What is the cause?

A: Poor peak shape compromises resolution and reduces sensitivity. Consider these potential causes:

  • Column Contamination: Contaminants from the sample matrix can build up on the column frit or packing material, leading to peak distortion. Install an in-line filter and use guard columns to protect your analytical column.

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than the mobile phase can cause peak splitting and broadening. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

  • Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and the column's stationary phase. Adjusting the mobile phase pH or using a different column chemistry may be necessary.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening. Use tubing with the smallest appropriate inner diameter and ensure all connections are made with zero dead volume.

Experimental Protocols & Quantitative Data

Optimized Mass Spectrometry Parameters (Starting Points)

The following table provides suggested starting parameters for method development, derived from methods for 2'-deoxycytidine and related labeled compounds. Optimization will be required for your specific instrument and application.

ParameterSettingRationale / Comment
Ionization ModePositive ESI or APCIESI is common for hydrophilic molecules; APCI is also a viable option.
Precursor Ion (Q1)[M+H]⁺ of this compoundCalculate based on the specific isotopic labeling of your standard.
Product Ion (Q3)m/z 112Corresponds to the protonated cytosine base, a stable and common fragment.
Declustering Potential (DP)50 - 85 VA starting range based on related compounds. Lower values minimize in-source fragmentation.
Collision Energy (CE)16 - 19 eVA starting range based on related compounds. Needs to be optimized to maximize product ion signal.
Recommended Liquid Chromatography Protocol

This table outlines a general-purpose LC method suitable for this compound.

ParameterSettingRationale / Comment
ColumnC18 or Phenyl (e.g., 100 mm x 2.1 mm, 1.8 µm)C18 offers good retention for hydrophilic compounds; Phenyl columns offer alternative selectivity.
Mobile Phase A0.1% Formic Acid in WaterProvides a source of protons for positive ionization and good peak shape.
Mobile Phase BAcetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient5% to 95% B over 10 minutesA typical starting gradient to elute the analyte. Adjust as needed for resolution.
Flow Rate0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.

Visualizations

cluster_prep Phase 1: Sample Preparation cluster_lc Phase 2: LC Separation cluster_ms Phase 3: MS/MS Detection cluster_data Phase 4: Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) InternalStd Add Internal Standard (e.g., ¹³C,¹⁵N-dC) Sample->InternalStd Extraction Protein Precipitation or Solid-Phase Extraction LC Reversed-Phase HPLC/UHPLC (C18 or Phenyl Column) Extraction->LC Inject InternalStd->Extraction Ionization Ionization Source (Positive ESI or APCI) LC->Ionization Elute Optimization Optimize Source Parameters (Voltages, Gas, Temp) Ionization->Optimization MRM MRM Analysis (Precursor -> Product Ion) Optimization->MRM Integration Peak Integration MRM->Integration Acquire Data Quant Quantification (Standard Curve) Integration->Quant

Caption: General workflow for LC-MS/MS analysis of this compound.

cluster_instrument Instrument Checks cluster_method Method Checks cluster_solutions Solutions start Problem: Poor Signal Intensity check_tune Is the instrument tuned and calibrated? start->check_tune check_conc Is sample concentration within range? start->check_conc check_spray Is the ESI spray stable and consistent? check_tune->check_spray Yes sol_tune Perform tuning and calibration. check_tune->sol_tune No check_source Are source settings (gas, temp) optimized? check_spray->check_source Yes sol_spray Clean/adjust ESI probe, check for clogs. check_spray->sol_spray No check_source->check_conc Yes sol_source Optimize source parameters. check_source->sol_source No check_mrm Are MRM transitions correct and optimized? check_conc->check_mrm Yes sol_conc Adjust sample concentration. check_conc->sol_conc No check_suppression Is ion suppression suspected? check_mrm->check_suppression Yes sol_mrm Optimize CE/DP via infusion or flow injection. check_mrm->sol_mrm No sol_suppression Improve sample cleanup or chromatography. check_suppression->sol_suppression Yes cluster_precursor Precursor Ion (Q1) cluster_fragment Product Ion (Q3) dC_ion 2'-Deoxycytidine [M+H]⁺ m/z 228 Cytosine_ion Cytosine Base [B+H]⁺ m/z 112 dC_ion->Cytosine_ion CID Fragmentation (Glycosidic Bond Cleavage) Ribose_neutral Deoxyribose Sugar (Neutral Loss) dC_ion->Ribose_neutral

References

Stability issues of 2'-Deoxycytidine-d13 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-Deoxycytidine-d13. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in various solvents. Below you will find frequently asked questions and troubleshooting guides to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in common laboratory solvents?

A1: While specific stability data for the deuterated form, this compound, is not extensively published, its stability is expected to be comparable to that of the parent compound, 2'-deoxycytidine (B1670253). 2'-deoxycytidine is known to be susceptible to degradation in aqueous solutions, with the rate of degradation being dependent on pH and temperature.[1][2] In neutral aqueous solutions, it can undergo decomposition, and this process is accelerated in both acidic and alkaline conditions.[2] For short-term storage of solutions, it is advisable to use anhydrous organic solvents or buffered aqueous solutions at a neutral pH, stored at low temperatures.

Q2: What are the primary degradation pathways for 2'-Deoxycytidine and its analogs?

A2: The primary degradation pathways for 2'-deoxycytidine and its analogs, such as 5-aza-2'-deoxycytidine, involve hydrolytic reactions.[1][3] These can include the opening of the pyrimidine (B1678525) ring, deformylation, and anomerization (changes in the sugar ring structure). In alkaline solutions, 5-aza-2'-deoxycytidine has been shown to undergo a rapid reversible decomposition.

Q3: How does deuteration affect the stability of this compound?

A3: The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect, which may result in a stronger chemical bond and potentially enhanced stability against certain degradation pathways. However, the extent of this stabilizing effect on this compound's overall stability in different solvents has not been specifically documented in the literature. It is recommended to handle the deuterated compound with the same care as the non-deuterated analog.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: For stock solutions, it is recommended to use anhydrous organic solvents such as DMSO or ethanol (B145695). If an aqueous buffer is necessary, it should be sterile and at a neutral pH. To minimize degradation, stock solutions should be stored at -20°C or -80°C. It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Q: I see unexpected peaks in my HPLC/LC-MS analysis after dissolving this compound in an aqueous buffer. What could be the cause?

A: Unexpected peaks are often indicative of degradation products. 2'-deoxycytidine and its analogs are known to be unstable in aqueous solutions, and the rate of degradation is influenced by pH and temperature.

  • Troubleshooting Steps:

    • Verify Solvent pH and Age: Ensure your aqueous buffer is freshly prepared and at a neutral pH. Both acidic and alkaline conditions can accelerate degradation.

    • Lower the Temperature: If your experimental conditions permit, try preparing the solution at a lower temperature (e.g., on ice) to slow down potential degradation.

    • Consider Anhydrous Solvents: If compatible with your experimental design, consider using an anhydrous solvent like DMSO or ethanol for your stock solution, and dilute into the aqueous buffer immediately before use.

    • Perform a Time-Course Experiment: Analyze your solution by HPLC or LC-MS at several time points after preparation to monitor the appearance and growth of impurity peaks. This can help confirm if degradation is occurring over time.

Q: The concentration of my this compound solution seems to decrease over a short period, even when stored at 4°C. Why is this happening?

A: A decrease in the concentration of the parent compound is a strong indicator of degradation. Even at refrigerated temperatures, degradation can occur in aqueous solutions.

  • Troubleshooting Steps:

    • Review Storage Conditions: For short-term storage, -20°C is preferable to 4°C for aqueous solutions. For long-term storage, -80°C is recommended.

    • Aliquot Your Stock Solution: To prevent degradation from repeated freeze-thaw cycles, prepare single-use aliquots of your stock solution.

    • Conduct a Forced Degradation Study: To understand the stability of this compound in your specific solvent and storage conditions, a forced degradation study can provide valuable insights into the rate of degradation and the conditions to avoid.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) in a chosen solvent.

Materials:

  • This compound

  • Solvent of interest (e.g., water, PBS buffer pH 7.4, acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, take an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the sample by a validated HPLC or LC-MS method to determine the percentage of remaining this compound and the formation of any degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation.

Data Presentation

Table 1: Representative Data from a Forced Degradation Study of a 2'-Deoxycytidine Analog

Stress ConditionReagentTemperatureTime (hours)% Degradation (Example)
Acid Hydrolysis0.1 M HCl60°C2415%
Base Hydrolysis0.1 M NaOH60°C825%
Oxidation3% H₂O₂Room Temp2410%
ThermalNone60°C485%
PhotolyticLightAmbient72<5%

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 60°C, dark) A->E F Photolytic Degradation (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if needed) & Dilute G->H I HPLC / LC-MS Analysis H->I J Quantify Parent Compound & Degradants I->J

Caption: Workflow for a forced degradation study of this compound.

G cluster_products Degradation Products A 2'-Deoxycytidine B Ring-Opened Products A->B Hydrolysis (H₂O) D Anomers A->D Anomerization C Deformylated Products B->C Further Degradation

Caption: Potential hydrolytic degradation pathways of 2'-Deoxycytidine.

References

Potential for deuterium exchange in 2'-Deoxycytidine-d13 under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for deuterium (B1214612) exchange in 2'-Deoxycytidine-d13 and similar deuterated nucleosides under common experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Understanding Deuterium Exchange in 2'-Deoxycytidine (B1670253)

Deuterium-labeled compounds are invaluable tools in various scientific disciplines, particularly in tracer studies and as internal standards for quantitative analysis by mass spectrometry. The stability of the deuterium label is crucial for the accuracy and reliability of experimental results. In 2'-Deoxycytidine, deuterium exchange can potentially occur at several positions, primarily on the pyrimidine (B1678525) ring and the exocyclic amino group. The likelihood and rate of this exchange are heavily influenced by experimental conditions such as pH, temperature, and the presence of catalysts.

The designation "-d13" for 2'-Deoxycytidine is not a standard commercially available product and suggests extensive, likely custom, deuteration. For the purpose of this guide, we will address the stability of deuterium at various plausible positions on the 2'-deoxycytidine molecule. Commercially available deuterated versions are often labeled at specific sites, such as the methyl group in 5-methyl-2'-deoxycytidine-d3. The principles discussed here are applicable to various deuteration patterns.

Frequently Asked Questions (FAQs)

Q1: At which positions on the 2'-Deoxycytidine molecule is deuterium exchange most likely to occur?

A1: The most labile protons, and therefore the most likely sites for deuterium exchange, are the hydrogens of the exocyclic amino group (-NH₂). Under certain conditions, such as the presence of a palladium catalyst, exchange can also be induced at the C-5 and C-6 positions of the pyrimidine ring. The hydrogens on the deoxyribose sugar moiety are generally more stable, but enzymatic methods can be used to introduce deuterium at these positions.

Q2: What are the primary factors that influence the rate of deuterium exchange?

A2: The three main factors influencing deuterium exchange are:

  • pH: The rate of exchange is highly pH-dependent. Exchange of the exocyclic amino protons is subject to both acid and base catalysis.[1] The minimum exchange rate for amide hydrogens in proteins, a useful analogy, occurs at approximately pH 2.5-3.[2]

  • Temperature: Higher temperatures increase the rate of exchange reactions.[2]

  • Catalysts: The presence of certain catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of less labile C-H bonds.

Q3: Can the buffer I use affect the stability of the deuterium label?

A3: Yes, the composition of your buffer can influence deuterium exchange. Some buffer components can act as general acids or bases, thereby catalyzing the exchange reaction. It is advisable to use buffers with known, minimal catalytic activity if deuterium stability is a concern.

Q4: How can I minimize deuterium back-exchange during my experiments, particularly during LC-MS analysis?

A4: To minimize back-exchange (the replacement of deuterium with hydrogen from the solvent), consider the following:

  • Work at low temperatures: Perform sample preparation and chromatographic separation at low temperatures (e.g., on ice or using a cooled autosampler).

  • Use aprotic solvents where possible: The deuteration pattern is generally stable in aprotic environments.

  • Optimize pH: For quenching reactions and during analysis, adjust the pH to a range where the exchange rate is minimal (typically acidic conditions, around pH 2.5).[3]

  • Minimize analysis time: The shorter the exposure to protic solvents, the less back-exchange will occur.

Q5: My deuterated standard appears to be losing its label. How can I confirm this and troubleshoot the issue?

A5: If you suspect deuterium loss, you can perform a stability study. This involves incubating your deuterated standard under your experimental conditions for varying amounts of time and analyzing the isotopic distribution by mass spectrometry. An increase in the abundance of the unlabeled or partially labeled compound over time indicates deuterium exchange. To troubleshoot, systematically evaluate the pH, temperature, and buffer composition of your experimental workflow to identify the source of the instability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of deuterium label observed in mass spectrometry data (shift to lower m/z). Back-exchange with protic solvents. - Minimize the time the sample is in protic solvents. - Work at low temperatures (0-4 °C) during sample preparation and analysis. - Use aprotic solvents for sample storage and reconstitution whenever possible.
pH of the solution is too high or too low. - Adjust the pH of your solutions to a range where deuterium exchange is minimized. For many applications, a pH around 2.5 is optimal for quenching exchange.[3] - Be mindful that the pD of a D₂O solution is typically 0.4 units higher than the pH reading from a standard pH meter.
High temperature during sample processing or storage. - Store deuterated compounds at the recommended temperature (typically -20°C or -80°C). - Avoid prolonged exposure to elevated temperatures during experimental procedures.
Presence of catalysts in the sample matrix. - Identify and remove any potential catalysts (e.g., residual metal catalysts from synthesis). - Consider sample cleanup steps like solid-phase extraction (SPE) to remove interfering substances.
Inconsistent or variable deuterium labeling in experimental replicates. Inconsistent timing of experimental steps. - Standardize all incubation and processing times across all samples. - Use automated liquid handlers for precise timing if possible.
Fluctuations in temperature or pH. - Ensure consistent temperature and pH control throughout the experiment for all samples.
Unexpectedly fast deuterium exchange. The specific deuterated position is highly labile under your experimental conditions (e.g., exocyclic amine). - If possible, choose a deuterated standard with labels at more stable positions (e.g., on the carbon skeleton). - Modify your experimental protocol to use milder conditions (lower temperature, optimal pH).
Enzymatic activity in biological samples. - For experiments with biological matrices, consider heat inactivation or the use of protease inhibitors to prevent enzymatic degradation that might expose labeled sites to exchange.

Quantitative Data on Deuterium Exchange

Obtaining precise, quantitative data for the exchange rates of all positions on 2'-Deoxycytidine under all possible experimental conditions is challenging. However, some data is available for the most labile positions.

Deuterated PositionConditionRate Constant (k)Half-life (t½)Reference
Exocyclic amino hydrogens (-NH₂)pH 7.0, 20°C, 0.15 M NaCl39.3 s⁻¹~17.6 ms

Note: This table highlights the rapid exchange of the exocyclic amino hydrogens under physiological-like conditions. The exchange rates for C-H bonds on the pyrimidine ring are significantly slower and generally require catalysis to be observed on a practical timescale.

Experimental Protocols

Protocol for Assessing Deuterium Label Stability

This protocol outlines a general method to assess the stability of a deuterium label on this compound under specific experimental conditions.

Materials:

  • Deuterated this compound

  • Your experimental buffer(s) at the desired pH

  • Quenching solution (e.g., 0.1% formic acid in acetonitrile, cooled to 0°C)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., anhydrous DMSO).

  • At time zero (t=0), dilute an aliquot of the stock solution into your experimental buffer pre-equilibrated at the desired temperature.

  • Immediately quench a small aliquot of this solution by adding it to the cold quenching solution. This will be your t=0 time point.

  • Incubate the remaining solution under your desired experimental conditions.

  • At various time points (e.g., 1 min, 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw aliquots and immediately quench them in the cold quenching solution.

  • Analyze all quenched samples by LC-MS.

  • Monitor the mass spectra for the appearance and increase in intensity of peaks corresponding to the unlabeled (d0) or partially deuterated forms of 2'-Deoxycytidine, and a corresponding decrease in the fully deuterated (d13) peak.

  • Plot the percentage of the deuterated form remaining versus time to determine the rate of deuterium loss.

Visualizations

Logical Workflow for Troubleshooting Deuterium Exchange

troubleshooting_workflow Troubleshooting Deuterium Exchange start Deuterium Loss Suspected check_purity 1. Verify Initial Isotopic Purity start->check_purity stability_study 2. Perform Stability Study (Time Course Experiment) check_purity->stability_study analyze_ms 3. Analyze Mass Spectra for Isotopic Distribution Changes stability_study->analyze_ms exchange_confirmed Deuterium Exchange Confirmed? analyze_ms->exchange_confirmed no_exchange No Significant Exchange. Re-evaluate initial purity or other experimental errors. exchange_confirmed->no_exchange No identify_cause 4. Identify Potential Causes exchange_confirmed->identify_cause Yes check_ph Check pH identify_cause->check_ph check_temp Check Temperature identify_cause->check_temp check_buffer Check Buffer/Solvent identify_cause->check_buffer check_catalyst Check for Catalysts identify_cause->check_catalyst optimize 5. Optimize Experimental Conditions check_ph->optimize check_temp->optimize check_buffer->optimize lower_temp Lower Temperature optimize->lower_temp adjust_ph Adjust pH to Minimize Exchange optimize->adjust_ph change_buffer Change Buffer/Solvent optimize->change_buffer remove_catalyst Purify Sample optimize->remove_catalyst check_catalcatalyst check_catalcatalyst check_catalcatalyst->optimize

Caption: Troubleshooting decision tree for investigating deuterium exchange.

Signaling Pathway of Deuterium Exchange on Exocyclic Amine

exchange_mechanism Mechanism of Amine Deuterium Exchange cluster_acid Acid Catalysis cluster_base Base Catalysis Cyt-NH2 Cyt-NH2 Cyt-NH2D+ Cyt-NH2D+ Cyt-NH2->Cyt-NH2D+ + D+ Cyt-NHD Cyt-NHD Cyt-NH2D+->Cyt-NHD - H+ Cyt-NH2_2 Cyt-NH2 Cyt-NH- Cyt-NH- Cyt-NH2_2->Cyt-NH- - H+ Cyt-NHD_2 Cyt-NHD Cyt-NH-->Cyt-NHD_2 + D+

Caption: Simplified pathways for acid and base-catalyzed deuterium exchange on the exocyclic amine of cytidine.

References

Validation & Comparative

The Gold Standard: Unveiling the Advantages of Stable Isotope-Labeled Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard in mass spectrometry is a critical decision that can significantly impact data quality and experimental outcomes. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data, to demonstrate their superior performance in mitigating common analytical challenges.

In the complex milieu of biological matrices, even the most sophisticated analytical instrumentation, such as liquid chromatography-mass spectrometry (LC-MS), is susceptible to variations that can compromise the integrity of quantitative results. An internal standard (IS), a compound of known concentration added to every sample, is essential for correcting these variations. While various compounds can serve as internal standards, stable isotope-labeled internal standards have emerged as the "gold standard" in quantitative bioanalysis due to their unique ability to mimic the analyte of interest throughout the entire analytical process.[1]

A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). This subtle change in mass allows the SIL-IS to be distinguished from the native analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.[2] This near-perfect analogy is the key to its unparalleled ability to compensate for analytical variability, from sample extraction to ionization in the mass spectrometer.

Unparalleled Accuracy and Precision: A Data-Driven Comparison

The primary advantage of using a SIL-IS is the significant improvement in the accuracy and precision of quantitative measurements. This is because the SIL-IS experiences the same physical and chemical variations as the analyte during sample processing and analysis. By calculating the ratio of the analyte's signal to the SIL-IS's signal, these variations are effectively normalized.

Experimental data consistently demonstrates the superiority of SIL-IS over structural analog internal standards (compounds that are chemically similar but not isotopically labeled).

Table 1: Comparison of Assay Performance for the Anticancer Drug Kahalalide F

ParameterAnalog Internal StandardStable Isotope-Labeled Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Data compiled from a study that showed a significant improvement in assay performance after switching to a SIL-IS. The lower variance with the SIL-IS indicates higher precision.

Table 2: Comparison of Internal Standards for the Quantification of Everolimus (B549166)

ParameterAnalog Internal Standard (32-desmethoxyrapamycin)Stable Isotope-Labeled Internal Standard (everolimus-d4)
Analytical Recovery (%) 98.3 - 108.198.3 - 108.1
Total Coefficient of Variation (%) 4.3 - 7.24.3 - 7.2
Correlation with Independent LC-MS/MS Method (Slope) 0.830.95
This study highlights that while both internal standards showed acceptable performance, the SIL-IS provided a more favorable comparison with an independent method, indicating higher accuracy.[3]

Mitigating the Matrix Effect: A Critical Advantage

The "matrix effect" is a major challenge in LC-MS analysis, where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, leading to ion suppression or enhancement. This can result in inaccurate and unreliable quantification. Because a SIL-IS has nearly identical chromatographic behavior and ionization efficiency to the analyte, it is affected by the matrix in the same way. The ratio of the analyte to the SIL-IS therefore remains constant, effectively canceling out the matrix effect.

Table 3: Impact of Internal Standard on Analyte Recovery in the Presence of Matrix Variability

Plasma SourceAnalyte Recovery (%) with Analog ISAnalyte Recovery (%) with SIL-IS
Individual Donor 1 2998
Individual Donor 2 45102
Individual Donor 3 7099
Cancer Patient 1 16101
Cancer Patient 2 3597
Cancer Patient 3 56103
Data adapted from a study on the analysis of lapatinib, demonstrating that a SIL-IS corrects for interindividual variability in sample recovery, a factor that can be influenced by matrix effects.

Experimental Protocols

To illustrate the practical application of SIL-IS, detailed methodologies for key experiments are provided below.

Protocol 1: General Workflow for Quantitative Bioanalysis using a SIL-IS and LC-MS/MS

This protocol outlines the typical steps for quantifying a small molecule drug in a biological matrix.

1. Reagent and Standard Preparation:

  • Prepare separate stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same matrix.

  • Prepare a working solution of the SIL-IS at a constant concentration.

2. Sample Preparation:

  • To a specific volume of each sample (calibrators, QCs, and unknowns), add a fixed volume of the SIL-IS working solution.

  • Perform protein precipitation by adding an appropriate organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the reconstituted samples onto the LC-MS/MS system.

  • Chromatographically separate the analyte and SIL-IS from matrix components.

  • Detect the analyte and SIL-IS using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode, by monitoring specific precursor-to-product ion transitions.

4. Data Analysis:

  • Integrate the peak areas of the analyte and the SIL-IS.

  • Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: SILAC-based Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics.

1. Cell Culture and Labeling:

  • Culture two populations of cells. One population (the "light" sample) is grown in a medium containing the natural isotopes of essential amino acids (e.g., L-Arginine and L-Lysine).

  • The second population (the "heavy" sample) is grown in a medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

  • Allow the cells to grow for a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

2. Sample Preparation and Protein Digestion:

  • Lyse the "light" and "heavy" cell populations.

  • Combine equal amounts of protein from the two lysates.

  • Digest the combined protein mixture into peptides using an enzyme such as trypsin.

3. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • The mass spectrometer will detect pairs of chemically identical peptides, one "light" and one "heavy," separated by a known mass difference.

4. Data Analysis:

  • Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Visualizing the Advantage: Workflows and Principles

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflows and the fundamental principle of matrix effect compensation.

LC-MS/MS Workflow with SIL-IS General LC-MS/MS Workflow with a SIL-IS cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Calibrator, QC, Unknown) Add_IS Add SIL-IS (Known Concentration) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing (Peak Area Ratio) LC_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A typical workflow for a quantitative bioanalytical assay using a stable isotope-labeled internal standard.

Matrix Effect Compensation Principle of Matrix Effect Compensation with a SIL-IS cluster_no_is Without Internal Standard cluster_with_sil_is With Stable Isotope-Labeled Internal Standard Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Inaccurate_Result Inaccurate Result Matrix_Effect->Inaccurate_Result Analyte_SIL_Signal Analyte + SIL-IS Signals Matrix_Effect_Comp Matrix Effect (Affects both equally) Analyte_SIL_Signal->Matrix_Effect_Comp Ratio Calculate Ratio (Analyte / SIL-IS) Matrix_Effect_Comp->Ratio Accurate_Result Accurate Result Ratio->Accurate_Result

Caption: How a SIL-IS compensates for matrix-induced ion suppression, leading to accurate quantification.

Conclusion

References

A Comparative Guide to the Limitations of Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-IS) is a fundamental practice in quantitative analysis using mass spectrometry, designed to ensure accuracy and precision by correcting for variations during the analytical process. Among these, deuterated internal standards are widely utilized due to their cost-effectiveness and relative ease of synthesis.[1] However, a growing body of evidence reveals inherent limitations that can compromise data integrity. This guide provides an objective comparison of the performance of deuterated internal standards against alternatives, supported by experimental data, to aid in the selection of the most appropriate internal standard for rigorous quantitative assays.

Key Limitations of Deuterated Internal Standards

The primary drawbacks of using deuterated internal standards stem from the physicochemical differences between protium (B1232500) (¹H) and deuterium (B1214612) (²H), which can lead to several analytical challenges.[2]

  • Isotope Effect and Chromatographic Shift: The substitution of hydrogen with deuterium can alter a molecule's properties, leading to the "deuterium isotope effect."[2] This frequently manifests as a chromatographic shift, where the deuterated standard has a slightly different retention time than the native analyte.[3] This shift can lead to the analyte and internal standard experiencing different degrees of matrix effects, particularly in complex biological samples, which can compromise quantification.[4]

  • Isotopic Back-Exchange: Deuterium atoms on an internal standard can be replaced by hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as isotopic back-exchange. This is especially prevalent for deuterium labels on heteroatoms (e.g., -OH, -NH) or activated carbon positions. Back-exchange leads to an underestimation of the internal standard concentration, and consequently, an overestimation of the analyte concentration.

  • Altered Fragmentation Patterns: The presence of deuterium can sometimes change the fragmentation pattern of a molecule in the mass spectrometer. This can be a significant limitation if the multiple reaction monitoring (MRM) transition selected for the internal standard is not analogous to that of the analyte.

  • In-source Instability and Isotopic Purity: Deuterated standards can exhibit instability, leading to the loss of deuterium. Furthermore, the presence of unlabeled analyte as an impurity in the deuterated internal standard can interfere with the quantification of the analyte, especially at low concentrations.

Comparative Data on Internal Standard Performance

The choice of internal standard can significantly impact the accuracy and precision of quantitative results. The following tables summarize experimental findings that highlight the performance differences between deuterated internal standards and their ¹³C-labeled counterparts.

ParameterDeuterated Internal Standard¹³C-Labeled Internal StandardKey Findings & References
Chromatographic Co-elution with Analyte Often exhibits a slight retention time shift, typically eluting earlier.Generally co-elutes perfectly with the analyte.The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.
Accuracy & Precision Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching. In one study, the mean bias was 96.8% with a standard deviation of 8.6%.Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable quantification.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.Excellent at correcting for matrix effects due to identical elution profiles with the analyte.¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are anticipated.
Isotopic Stability Susceptible to back-exchange, especially at labile positions, which can be influenced by pH and temperature.Not prone to isotopic exchange, offering greater stability throughout the analytical process.The stability of ¹³C-IS ensures the integrity of the standard and improves the reliability of the results.

Experimental Protocols

Detailed methodologies are crucial for evaluating the suitability of an internal standard. Below are protocols for key experiments to assess the potential limitations of deuterated standards.

Objective: To determine the retention time difference between an analyte and its deuterated internal standard and to quantify the impact of any observed shift on matrix effects.

Methodology:

  • Sample Preparation:

    • Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the mobile phase or a clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using the intended sample preparation method. Spike the analyte and the deuterated internal standard into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and the deuterated internal standard into the blank matrix sample before the extraction process.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the developed LC-MS/MS method.

    • Carefully measure the retention times of the analyte and the internal standard in all injections.

  • Data Analysis:

    • Chromatographic Shift (ΔRT): Calculate the difference in retention time between the analyte and the internal standard.

    • Matrix Factor (MF): Calculate the MF for both the analyte and the internal standard using the formula: MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Internal Standard-Normalized MF: Calculate the ratio of the analyte's MF to the internal standard's MF. A value close to 1 indicates that the internal standard is effectively compensating for the matrix effect. A value significantly different from 1 suggests differential matrix effects.

Objective: To evaluate the stability of the deuterium label on an internal standard under conditions mimicking the analytical workflow.

Methodology:

  • Sample Incubation:

    • Spike the deuterated internal standard into the blank biological matrix at the working concentration.

    • Incubate the sample under various conditions that may be encountered during sample preparation and storage (e.g., different pH values, temperatures, and incubation times). A control sample should be processed immediately (T=0).

  • Sample Processing:

    • After incubation, process the samples using the established extraction/preparation method.

  • LC-MS/MS Analysis:

    • Analyze the processed samples by LC-MS/MS.

    • Monitor the mass transition for the deuterated internal standard and, crucially, the mass transition for the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the deuterated internal standard in the incubated samples to the T=0 sample. A significant decrease in the signal suggests degradation or exchange.

    • Examine the chromatograms for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. The presence of such a peak is a direct indication of back-exchange.

Mandatory Visualization

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_workflow Quantitative LC-MS/MS Workflow Sample Collection Sample Collection IS Spiking IS Spiking Sample Collection->IS Spiking Sample Preparation Sample Preparation IS Spiking->Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

A typical workflow for quantitative bioanalysis using an internal standard.

cluster_deuterated Deuterated IS cluster_13C ¹³C-Labeled IS Analyte Analyte Deuterated_IS Deuterated IS Analyte->Deuterated_IS  ΔRT > 0 Analyte_13C Analyte C13_IS ¹³C-Labeled IS Analyte_13C->C13_IS  ΔRT ≈ 0

Isotopic effects of deuterated vs. ¹³C-labeled internal standards.

cluster_exchange Isotopic Back-Exchange Pathway Deuterated_IS Deuterated IS (Analyte-D) Unlabeled_Analyte Unlabeled Analyte (Analyte-H) Deuterated_IS->Unlabeled_Analyte H/D Exchange Protic_Solvent Protic Solvent (e.g., H₂O)

Conceptual diagram of isotopic back-exchange.

Conclusion and Recommendations

While deuterated internal standards are a viable and cost-effective option for many quantitative applications, their inherent limitations necessitate careful consideration and thorough method validation. For assays requiring the highest level of accuracy, precision, and robustness, particularly in regulated environments and for complex biological matrices, ¹³C or ¹⁵N-labeled internal standards are the superior choice. Their chemical and physical properties are nearly identical to the native analyte, leading to ideal co-elution and more effective compensation for analytical variability. The investment in these more stable internal standards can significantly enhance data quality and prevent the need for costly and time-consuming troubleshooting and re-analysis.

References

Inter-laboratory variability in the quantification of 2'-Deoxycytidine using 2'-Deoxycytidine-d13

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving consistent and reproducible quantification of biomarkers is paramount. This guide provides a comparative analysis of inter-laboratory performance in the quantification of nucleosides, using insights from landmark studies on 8-oxo-2'-deoxyguanosine (8-oxodG) as a scientifically relevant analogue for 2'-Deoxycytidine. The data presented here, primarily from the European Standards Committee on Oxidative DNA Damage (ESCODD), offers a valuable framework for understanding and mitigating variability in bioanalytical methods.

While direct inter-laboratory comparison data for 2'-Deoxycytidine quantification using its deuterated internal standard (2'-Deoxycytidine-d13) is not extensively published, the challenges and outcomes observed in the multi-center ESCODD trials for 8-oxodG provide critical insights into the expected performance of similar analytical platforms. These studies highlight the importance of methodology, quality control, and the inherent variability that can exist between laboratories.

Performance Across Analytical Platforms: Lessons from ESCODD

The ESCODD trials involved distributing standardized samples of 8-oxodG, both as authentic standards and in biological matrices (calf thymus DNA, pig liver, and HeLa cells), to numerous European laboratories. The participating labs employed a range of analytical techniques, primarily High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The results revealed significant variability in the reported concentrations, underscoring the influence of the chosen analytical method and laboratory-specific protocols.

Table 1: Inter-Laboratory Variation in the Analysis of Authentic 8-oxodG Standards

Analytical MethodAccuracy (% of Target Value)Inter-Laboratory Coefficient of Variation (CV)Notes
HPLC-ECD (Coulometric)Within 73%[1]ModerateGenerally provided reasonable accuracy.
HPLC-ECD (Amperometric)Several-fold overestimation[1]HighNot recommended due to lower sensitivity and higher variability[2]
GC-MSWithin +/- 40% (2 of 4 labs)[2]HighProne to overestimation.
LC-MS/MSWithin 53%[1]Low to ModerateConsidered a promising method, though precision was a concern in early studies

Table 2: Inter-Laboratory Variation in the Analysis of 8-oxoGua in Biological Samples (Pig Liver & HeLa Cells)

SampleAnalytical MethodRange of Reported Values (lesions per 10^6 guanines)Median Value (lesions per 10^6 guanines)Inter-Laboratory CV
Pig LiverChromatographic Methods2.23 to 44110.47Very High
HeLa CellsChromatographic Methods1.84 to 2145.23Very High
HeLa CellsEnzymatic Methods (FPG)0.06 to 4.980.79High

These findings emphasize that even with standardized samples, the choice of analytical technique and its implementation can lead to a wide range of results. Notably, a significant source of variability in the ESCODD studies was attributed to sample preparation, particularly the potential for artificial oxidation of the analyte. While 2'-Deoxycytidine is less susceptible to oxidation than 8-oxodG, this highlights the critical importance of robust and standardized sample handling and preparation protocols.

Recommended Experimental Protocol for 2'-Deoxycytidine Quantification by LC-MS/MS

Based on established methodologies for nucleoside analysis, the following protocol outlines a robust approach for the quantification of 2'-Deoxycytidine in plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes, followed by re-equilibration. The gradient should be optimized to ensure separation from other endogenous nucleosides.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • 2'-Deoxycytidine: m/z 228.1 → 112.1

      • This compound: m/z 231.1 → 115.1

    • Ion source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum sensitivity.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of 2'-Deoxycytidine into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with 1/x or 1/x² weighting is typically used.

Table 3: Typical LC-MS/MS Method Validation Parameters for Nucleoside Quantification

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (Repeatability & Intermediate) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Matrix Effect Internal standard should compensate for any ion suppression or enhancement.
Recovery Consistent and reproducible across the concentration range.

Visualizing the Workflow and Assessment of Variability

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for 2'-Deoxycytidine quantification and the logical structure of an inter-laboratory comparison study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for 2'-Deoxycytidine quantification.

interlab_variability cluster_study_design Study Design cluster_lab_analysis Laboratory Analysis cluster_data_comparison Data Comparison & Assessment prep_samples Prepare Standardized Samples (Known Concentrations) distribute Distribute to Participating Labs prep_samples->distribute lab_a Lab A Method: HPLC-ECD distribute->lab_a lab_b Lab B Method: GC-MS distribute->lab_b lab_c Lab C Method: LC-MS/MS distribute->lab_c lab_n Lab N ... distribute->lab_n collect_results Collect Reported Concentrations lab_a->collect_results lab_b->collect_results lab_c->collect_results lab_n->collect_results stat_analysis Statistical Analysis (Mean, Median, CV, Accuracy) collect_results->stat_analysis assess_variability Assess Inter-Laboratory Variability stat_analysis->assess_variability

Caption: Logical flow of an inter-laboratory comparison study.

References

A Guide to Certificate of Analysis (CoA) Requirements for 2'-Deoxycytidine-d13 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount. A comprehensive Certificate of Analysis (CoA) is the primary document attesting to a standard's identity, purity, and fitness for purpose. This guide provides a detailed comparison of the essential components of a CoA for 2'-Deoxycytidine-d13, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies.

The Anatomy of a High-Quality Certificate of Analysis

A robust CoA for a this compound standard should provide a transparent and thorough summary of the material's quality control testing. When comparing standards from different suppliers, researchers should look for the following key analytical parameters, which are summarized in the table below.

Parameter Description Typical Specification Analytical Method(s)
Identity Confirmation of the chemical structure of this compound.Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Chemical Purity The percentage of the desired compound in the material, excluding water, residual solvents, and inorganic content.≥98%High-Performance Liquid Chromatography (HPLC-UV)
Isotopic Purity The percentage of the target isotopologue (d13) relative to all isotopic variants of the molecule.≥99 atom % DMass Spectrometry (MS)
Isotopic Enrichment The percentage of deuterium (B1214612) at the labeled positions.≥99%Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)
Residual Solvents The amount of any remaining solvents from the synthesis and purification process.Per USP <467> or ICH Q3C guidelinesGas Chromatography-Mass Spectrometry (GC-MS)
Water Content The amount of water present in the material.≤1.0%Karl Fischer Titration
Appearance A physical description of the standard.White to off-white solidVisual Inspection
Solubility Information on suitable solvents and concentrations.Soluble in water, DMSO, etc.Solubility Testing

Key Experimental Protocols for Quality Assessment

The specifications outlined in a CoA are derived from rigorous experimental testing. Understanding the methodologies behind these tests is crucial for evaluating the quality of a this compound standard. The following table details typical protocols for the key analytical techniques employed.

Experiment Methodology
HPLC-UV Analysis for Chemical Purity Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1] Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[2] Gradient: A typical gradient might start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute all components. Flow Rate: 1.0 mL/min.[1] Detection: UV at 274 nm. Sample Preparation: The standard is accurately weighed and dissolved in a suitable solvent, typically the mobile phase starting condition.
LC-MS Analysis for Identity and Isotopic Purity LC System: Coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Ionization Mode: Electrospray Ionization (ESI), positive mode. Mass Analysis: Full scan analysis to confirm the molecular weight and fragmentation pattern. The isotopic distribution is analyzed to determine isotopic purity and enrichment.[3] Sample Preparation: The sample is dissolved in a suitable LC-MS compatible solvent (e.g., water/acetonitrile mixture with 0.1% formic acid).
NMR Analysis for Structural Confirmation Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher). Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O, DMSO-d₆). Experiments: ¹H NMR to confirm the absence of significant proton signals at the deuterated positions and to verify the overall structure. ¹³C NMR can also be used for structural confirmation. Sample Preparation: A few milligrams of the standard are dissolved in the deuterated solvent in an NMR tube.

Visualizing the Quality Control and Application Workflow

To provide a clearer understanding of the processes involved in ensuring the quality of a this compound standard and its subsequent use, the following diagrams illustrate the key workflows.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_coa Certification Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Chemical Purity (HPLC) Purification->Purity Isotopic Isotopic Purity & Enrichment (MS) Purification->Isotopic Residuals Residual Solvents (GC-MS) & Water (KF) Purification->Residuals Review Data Review & Approval Identity->Review Purity->Review Isotopic->Review Residuals->Review CoA Certificate of Analysis Generation Review->CoA Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Analyte Extraction Spike->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Quant Quantification of Analyte using Internal Standard MS->Quant Result Final Concentration Result Quant->Result

References

Tracing Therapeutics: A Comparative Guide to 2'-Deoxycytidine-d13 and Radiolabeled Analogs in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of clinical pharmacology, understanding the precise absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. This is particularly true for nucleoside analogs, a cornerstone of antiviral and anticancer therapies. The use of labeled tracer compounds allows researchers to meticulously track a drug's journey through the body. This guide provides a comparative analysis of two principal tracing methodologies: stable isotope labeling, using 2'-Deoxycytidine-d13 as a prime example, and the traditional gold standard, radiolabeling with isotopes like Carbon-14 ([¹⁴C]).

This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the experimental protocols, data outputs, and inherent advantages of each approach.

Performance Comparison: Stable Isotope vs. Radiolabeled Tracers

The choice between a stable isotope-labeled tracer like this compound and a radiolabeled one, such as [¹⁴C]-2'-Deoxycytidine, hinges on the specific objectives of the clinical study. Stable isotope tracers are primarily used for pharmacokinetic (PK) assessments using highly sensitive mass spectrometry, while radiolabeled compounds are essential for comprehensive mass balance studies.

Stable isotope labeling offers significant safety advantages as it is non-radioactive, making it ideal for studies in diverse populations and allowing for repeated testing without radiation exposure concerns[1][2]. The analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides high specificity and sensitivity[3][4]. In contrast, radiolabeling provides unparalleled sensitivity for detecting all drug-related material, which is crucial for determining mass balance and identifying all metabolites[5].

Below is a summary of key performance indicators and pharmacokinetic data derived from clinical studies of gemcitabine, a close structural analog of 2'-deoxycytidine. This data illustrates the type of quantitative comparisons that can be made.

ParameterStudy TypeDrug/TracerDose & AdministrationCmax (Maximum Concentration)AUC (Area Under the Curve)Key FindingReference
Pharmacokinetics Phase IGemcitabine1000 mg/m² (30-min IV)17 ± 2.36 µM12.5 ± 3.13 µM·h (AUCinf)Establishes baseline PK profile with standard IV infusion.
Pharmacokinetics Phase IGemcitabine180 mg/m² (24-h HAI)128 nM2033 nmol·h/L (AUC₀-₂₄h)Hepatic Arterial Infusion (HAI) results in significantly lower systemic exposure.
Pharmacokinetics Phase IGemcitabine180 mg/m² (24-h IV)293 nM5363 nmol·h/L (AUC₀-₂₄h)Comparison point for HAI, showing higher systemic exposure with IV.
Intracellular PK Phase IdFdCTP (Active Metabolite)1000 mg/m² Gemcitabine~1000 µM (in PBMCs)2640 µM·h (AUC₀-₂₄h)Measures the concentration of the active drug form inside cells (PBMCs).
Mass Balance Human ADME[¹⁴C]-Anaprazole20 mg / 100 µCi (Oral)N/AN/A93.2% of radioactive dose recovered (53.3% urine, 39.9% feces).
Mass Balance Human ADME[¹⁴C]-AdagrasibSingle DoseN/AN/A79.2% of total radioactivity recovered (74.7% feces, 4.49% urine).

Note: Data for gemcitabine, a 2',2'-difluoro-2'-deoxycytidine analog, is used as a proxy to illustrate representative pharmacokinetic values. Cmax and AUC values vary significantly based on administration route and analytical methods. PBMC stands for Peripheral Blood Mononuclear Cell. N/A indicates that the parameter is not the primary endpoint of the study type.

Experimental Protocols

Detailed and robust protocols are critical for the successful execution of clinical tracer studies. Below are representative methodologies for a pharmacokinetic study using a stable isotope tracer and a mass balance study using a radiolabeled compound.

Methodology 1: Stable Isotope Tracer Pharmacokinetic Study

This protocol outlines a typical design for a clinical study aimed at defining the pharmacokinetic profile of a drug using its deuterated analog, such as this compound, as a tracer administered concurrently with the non-labeled drug.

1. Study Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of the investigational drug in human subjects.

2. Investigational Products:

  • Unlabeled 2'-Deoxycytidine (Therapeutic Dose).
  • This compound (Tracer Dose, typically a fraction of the therapeutic dose).

3. Subject Population: A cohort of 6-12 healthy volunteers, following informed consent and screening.

4. Dosing and Administration:

  • Subjects receive a single intravenous (IV) infusion of the unlabeled 2'-Deoxycytidine over 30 minutes.
  • A bolus IV injection of this compound is administered at the start of the infusion.

5. Sample Collection:

  • Serial blood samples are collected in K2EDTA tubes at specific time points: pre-dose, and at 5, 15, 30, 45 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
  • Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

6. Bioanalytical Method: LC-MS/MS

  • Sample Preparation: Plasma samples (e.g., 50 µL) are subjected to protein precipitation. An internal standard (e.g., ¹⁵N₃-labeled 2'-Deoxycytidine) in acetonitrile (B52724) is added to the plasma sample. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
  • Chromatography: Separation is performed on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in positive ion, multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the unlabeled drug, the d13-labeled tracer, and the internal standard to ensure precise quantification.

7. Data Analysis: Concentration-time profiles for both the labeled and unlabeled species are generated. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Methodology 2: Radiolabeled Human ADME (Mass Balance) Study

This protocol is based on FDA guidance and typical practices for a human absorption, metabolism, and excretion (hADME) study, which is essential for understanding the full disposition of a new drug entity.

1. Study Objective: To determine the mass balance, routes and rates of excretion, and to profile and identify metabolites of a drug following a single dose of its [¹⁴C]-labeled version.

2. Investigational Product: A mixture of unlabeled drug at the therapeutic dose and [¹⁴C]-labeled drug (typically 80-100 µCi) formulated for the intended clinical route (e.g., oral solution or capsule).

3. Subject Population: A cohort of 6-8 healthy male volunteers. The study is conducted at a specialized clinical facility equipped to handle radioactive materials.

4. Dosing and Administration: Subjects receive a single oral dose of the [¹⁴C]-labeled investigational drug.

5. Sample Collection:

  • Blood/Plasma: Serial blood samples are collected at time points similar to the PK study to determine the concentration of total radioactivity and the parent drug.
  • Excreta: All urine and feces are collected from pre-dose until radioactivity levels in excreta fall below 1% of the administered dose for two consecutive 24-hour periods. Complete collection is critical for accurate mass balance calculation.
  • Sample collection should ideally continue until at least 90% of the radioactive dose is recovered.

6. Analytical Methods:

  • Total Radioactivity Measurement: Radioactivity in plasma, urine, and homogenized feces is quantified using Liquid Scintillation Counting (LSC) or Accelerator Mass Spectrometry (AMS) for microtracer studies.
  • Metabolite Profiling: Plasma and excreta samples are pooled by time point and subjected to chromatographic separation (e.g., HPLC). Radioactive peaks are detected using an online radioactivity detector.
  • Metabolite Identification: Fractions corresponding to radioactive peaks are collected and analyzed by high-resolution mass spectrometry (HRMS) and NMR to elucidate the structures of metabolites.
  • Parent Drug Quantification: Concentrations of the non-radiolabeled parent drug in plasma are typically measured using a validated LC-MS/MS method.

7. Data Analysis:

  • The cumulative percentage of the radioactive dose recovered in urine and feces over time is calculated to determine mass balance.
  • Pharmacokinetic parameters for total radioactivity and the parent drug are determined.
  • The relative abundance of each metabolite is calculated as a percentage of the total radioactivity in circulation and in excreta.

Visualizing the Research Workflows and Concepts

To better illustrate the processes and logic described, the following diagrams were generated using Graphviz.

G Workflow for a Stable Isotope Tracer PK Study cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Dose Patient with Unlabeled Drug + d13-Tracer Collection Serial Blood Sample Collection Dosing->Collection Plasma Plasma Separation Collection->Plasma Prep Protein Precipitation & Addition of Internal Std. Plasma->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data Quantify Labeled and Unlabeled Drug LCMS->Data PK Calculate PK Parameters (AUC, Cmax, T1/2) Data->PK

Caption: Workflow for a Stable Isotope Tracer PK Study.

G Workflow for a Radiolabeled Human ADME Study cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Dosing Dose Patient with [14C]-Labeled Drug Collection Collect All Blood, Urine, and Feces Samples Dosing->Collection Radio Quantify Total Radioactivity (LSC/AMS) Collection->Radio Profile Metabolite Profiling (HPLC-Radio detector) Radio->Profile ID Metabolite Identification (HRMS, NMR) Profile->ID MassBal Determine Mass Balance & Routes of Excretion ID->MassBal

Caption: Workflow for a Radiolabeled Human ADME Study.

G cluster_stable Stable Isotope (e.g., d13) cluster_radio Radioisotope (e.g., 14C) Tracer Tracer Methodology Comparison Stable_Isotope_d13 Stable_Isotope_d13 Tracer->Stable_Isotope_d13 Analyzed by Mass Spectrometry Radioisotope_14C Radioisotope_14C Tracer->Radioisotope_14C Analyzed by Radioactivity Counting S_Adv Advantages S_Adv_1 No Radiation Exposure S_Adv->S_Adv_1 S_Adv_2 High Specificity (LC-MS/MS) S_Adv->S_Adv_2 S_Adv_3 Repeat Dosing Possible S_Adv->S_Adv_3 S_Dis Disadvantages S_Dis_1 Does Not Detect All Metabolites S_Dis->S_Dis_1 S_Dis_2 Cannot Determine Mass Balance S_Dis->S_Dis_2 R_Adv Advantages R_Adv_1 Gold Standard for Mass Balance R_Adv->R_Adv_1 R_Adv_2 Detects All Drug-Related Material R_Adv->R_Adv_2 R_Adv_3 High Sensitivity R_Adv->R_Adv_3 R_Dis Disadvantages R_Dis_1 Radiation Exposure R_Dis->R_Dis_1 R_Dis_2 Specialized Facilities Required R_Dis->R_Dis_2

Caption: Comparison of Stable Isotope vs. Radioisotope Tracers.

References

Safety Operating Guide

Navigating the Disposal of 2'-Deoxycytidine-d13: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2'-Deoxycytidine-d13, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to adhere to good industrial hygiene and safety practices.[1] Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] Work in a well-ventilated area and avoid the formation of dust and aerosols.[2] In case of accidental contact, follow standard first-aid measures. For skin contact, wash the affected area with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes.[2]

Disposal Protocol for this compound

Based on established guidelines for the non-isotopically labeled parent compound, 2'-Deoxycytidine, the recommended disposal route for small quantities typically used in research settings is the sanitary sewer system. The deuterium (B1214612) labeling in this compound consists of stable isotopes, which do not impart radioactivity to the molecule. Therefore, it does not require special disposal as radioactive waste.

Step-by-Step Disposal Procedure:

  • Assess the Waste Stream: Confirm that the waste solution primarily contains this compound and is not mixed with other hazardous chemicals, such as strong oxidizing agents.

  • Dilution: For small quantities, dilute the this compound solution with a large volume of water. This helps to lower the concentration before it enters the main sewer line.

  • Sanitary Sewer Disposal: Pour the diluted solution down the drain, followed by flushing with additional water.

  • Avoid Environmental Release: Do not dispose of undiluted or large quantities of the compound directly into the environment, including drains leading to surface water.

  • Documentation: Record the disposal event in your laboratory's chemical inventory or waste disposal log, as per your institution's policies.

For larger quantities or if the compound is mixed with other hazardous materials, it must be disposed of as chemical waste. In such cases, collect the waste in a suitable, labeled, and closed container for pickup by your institution's environmental health and safety (EHS) department.

Quantitative Data Summary

For quick reference, the following table summarizes key information related to 2'-Deoxycytidine. Note that specific quantitative data for the d13 variant is not separately established from the parent compound in the available safety data sheets.

PropertyDataSource
Chemical Formula C₉H₁₃N₃O₄PubChem
Molecular Weight 227.22 g/mol PubChem
Physical State Crystalline PowderChemicalBook
Solubility in Water 870 mg/mLHuman Metabolome Database (HMDB)
Disposal Route Sanitary Sewer (for small quantities)University of Wisconsin-Madison EHS

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed is_large_quantity Is it a large quantity? is_mixed->is_large_quantity No ehs_disposal Collect in a labeled, sealed container for EHS pickup. is_mixed->ehs_disposal Yes sewer_disposal Dilute with water and dispose in sanitary sewer. is_large_quantity->sewer_disposal No is_large_quantity->ehs_disposal Yes end End of Disposal Process sewer_disposal->end ehs_disposal->end

Disposal decision workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.